molecular formula C10H14O2 B1266026 2-Butylhydroquinone CAS No. 4197-69-7

2-Butylhydroquinone

Cat. No.: B1266026
CAS No.: 4197-69-7
M. Wt: 166.22 g/mol
InChI Key: XRCRJFOGPCJKPF-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The principal role of 2-tert-butylhydroquinone in chemical science lies in its potent antioxidant properties. atamanchemicals.com This characteristic stems from its molecular structure, which allows it to effectively scavenge free radicals and inhibit oxidation processes. This function is crucial in preventing the degradation of various materials. atamanchemicals.comatamanchemicals.com In industrial settings, it serves as a stabilizer to prevent the autopolymerization of organic peroxides. wikipedia.org Its utility extends to the production of biodiesel, where it acts as an antioxidant to enhance fuel stability. wikipedia.orgatamanchemicals.com

Scope of Academic Inquiry into 2-Butylhydroquinone Chemistry and Applications

Academic research into 2-tert-butylhydroquinone is extensive, covering its synthesis, reactivity, and a wide array of applications. A primary focus of this research is its function as a polymerization inhibitor. In the manufacturing of polymers such as styrene (B11656) and methyl methacrylate, TBHQ is employed to control and retard the polymerization process, ensuring the stability of the monomers during storage and transport. atamanchemicals.commdpi.com

The synthesis of 2-tert-butylhydroquinone is a significant area of study, with various methods being explored to optimize yield and purity. A common approach involves the alkylation of hydroquinone (B1673460) with isobutylene (B52900) or tertiary butanol, often using an acid catalyst like phosphoric acid or sulfuric acid. researchgate.netgoogle.com Research also investigates the use of different solvent systems and catalysts to improve the selectivity of the reaction and minimize the formation of byproducts such as 2,5-di-tert-butylhydroquinone (B1670977). researchgate.netgoogle.com

Furthermore, the analytical determination of TBHQ in various matrices is a key area of academic inquiry. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently employed for its quantification. researchgate.netnih.govjst.go.jp These methods are crucial for quality control and for studying the compound's behavior in different systems. researchgate.neteuropa.eu

Recent studies have also explored the degradation products of TBHQ, particularly at elevated temperatures. A primary oxidation product identified is tert-butylbenzoquinone (TBBQ). researchgate.net The interconversion between TBHQ and TBBQ is a critical aspect of its antioxidant efficacy. researchgate.net

Compound Properties and Identification

PropertyValue
Chemical Formula C10H14O2
Molar Mass 166.220 g·mol−1
Appearance White to light tan crystalline powder sdyibaishi.com
Melting Point 127 to 129 °C (261 to 264 °F; 400 to 402 K) atamanchemicals.com
Boiling Point 273 °C (523 °F; 546 K) wikipedia.org
Solubility in water Slightly soluble wikipedia.org
Acidity (pKa) 10.80±0.18 atamanchemicals.com
Identifier TypeIdentifier
CAS Number 1948-33-0 wikipedia.org
PubChem CID 16043 nih.gov
E number E319 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylbenzene-1,4-diol
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InChI

InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRCRJFOGPCJKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10194787
Record name 2-Butylhydroquinone
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Molecular Weight

166.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4197-69-7
Record name 2-Butylhydroquinone
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Record name 2-Butylhydroquinone
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Record name 2-Butylhydroquinone
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Record name 2-butylhydroquinone
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Synthetic Methodologies and Reaction Engineering of 2 Butylhydroquinone

Alkylation Reactions for 2-Butylhydroquinone Synthesis

The core of 2-tert-butylhydroquinone (TBHQ) synthesis lies in the alkylation of hydroquinone (B1673460). This process typically utilizes tert-butanol (B103910) or isobutylene (B52900) as the alkylating agent, which provides the tert-butyl group that attaches to the hydroquinone ring. The reaction is an electrophilic aromatic substitution, where a carbocation is generated from the alkylating agent and then attacks the electron-rich hydroquinone molecule. google.com

Acid-Catalyzed Alkylation Routes Utilizing Hydroquinone and tert-Butanol or Isobutylene

The alkylation of hydroquinone with tert-butanol or isobutylene is commonly catalyzed by strong acids. nih.gov This reaction is a classic example of a Friedel-Crafts alkylation. google.com In the presence of an acid catalyst, tert-butanol is protonated and subsequently loses a water molecule to form a tert-butyl carbocation. Similarly, isobutylene can be protonated by an acid to generate the same tert-butyl carbocation. This carbocation then acts as the electrophile, attacking the aromatic ring of hydroquinone. google.com

Commonly used acid catalysts for this process include phosphoric acid and sulfuric acid. nih.gov The reaction is typically carried out at elevated temperatures, ranging from approximately 75°C to 200°C. google.com The pressure for the reaction can vary from atmospheric to around 100 atmospheres. google.com A significant challenge in this synthesis is controlling the selectivity towards the mono-alkylated product, TBHQ, as the di-alkylated product, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), is a common byproduct. google.commdpi.org

One approach to synthesize TBHQ involves dissolving hydroquinone and phosphoric acid in a solvent like toluene (B28343). scispace.com Tert-butanol is then added dropwise to the mixture while maintaining the reaction temperature around 110°C. scispace.com After the addition is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion. scispace.com Another method utilizes methyl tert-butyl ether (MTBE) as the alkylating agent in the presence of an acid catalyst like sulfuric acid and a solvent such as toluene or xylene. google.com

Solid Acid Catalysis in 2-Butylhydroquinone Production

In an effort to create more sustainable and efficient processes, solid acid catalysts have been investigated for the production of 2-tert-butylhydroquinone (TBHQ). These catalysts offer several advantages over traditional liquid acids, including easier separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse. google.com

Various solid acid catalysts have been explored, such as:

Macroporous sulfonic acid ion exchange resins : These have been shown to be effective catalysts for the alkylation of hydroquinone. google.com

Polymer-supported sulfonimide : A polystyrene with pendant perfluorobutylsulfonylimide (PPFSI) has been developed as a strong acid catalyst. This catalyst demonstrated high selectivity for 2-TBHQ. researchgate.net

Sulfonated biochar : Catalysts prepared from the carbonization and sulfonation of biomass, such as wood meal, have been successfully used. These materials have shown good thermal stability and catalytic activity. aeeisp.com

Mesoporous molecular sieves : Materials like MSU-S(BEA) have been reported as active and stable catalysts for the alkylation of hydroquinone. acs.org

Sulfonic acid-functionalized mesoporous silica (B1680970) (MCM-41-NH-SO3H) : This catalyst has demonstrated high conversion of hydroquinone (88.0%) and high selectivity to 2-TBHQ (93.1%) under microwave irradiation. nanochemres.org

The use of these solid acid catalysts aligns with the principles of green chemistry by providing a heterogeneous and recyclable catalytic system. nanochemres.org For instance, sulfonated biochar catalysts have exhibited better selectivity than some commercial solid acid catalysts like Amberlyst-15. aeeisp.com

Investigation of Lewis Acid Catalysts

While Brønsted acids are commonly employed, Lewis acids have also been investigated for the synthesis of 2-tert-butylhydroquinone (TBHQ), although their industrial application has been limited due to lower activity in some cases. google.com Lewis acids function by activating the alkylating agent, facilitating the electrophilic attack on the hydroquinone ring.

Examples of Lewis acids that have been explored include:

Zinc chloride (ZnCl2) : The condensation of hydroquinone with tertiary butyl alcohol can produce mono-tertiary butyl hydroquinone in the presence of zinc chloride under anhydrous conditions. google.com

Trivalent-iron-substituted mesoporous molecular sieves (FeMCM-41) : These materials have been synthesized and characterized for their catalytic activity. researchgate.net

Magnesium di-tert-butoxide : In the context of cooperative catalysis with N-heterocyclic carbenes, magnesium(II) salts have been studied, with magnesium di-tert-butoxide emerging as an effective Lewis acid. nih.gov

Aluminum chloride (AlCl3) : This is a classic Lewis acid catalyst that can be used in Friedel-Crafts alkylation reactions. preprints.org

The mechanism with a Lewis acid catalyst involves the formation of a complex between the Lewis acid and the alkylating agent, which enhances the electrophilicity of the tert-butyl group. preprints.org Research in this area continues to explore novel Lewis acid systems to improve reaction rates and selectivity for TBHQ production. google.comtcichemicals.com

Optimization of Reaction Parameters and Solvent Systems

Optimizing reaction parameters and selecting an appropriate solvent system are crucial for maximizing the yield and selectivity of 2-tert-butylhydroquinone (TBHQ) while minimizing the formation of byproducts like 2,5-di-tert-butylhydroquinone (DTBHQ).

Studies on Reactant Ratios, Reaction Temperature, and Time

The efficiency of 2-tert-butylhydroquinone (TBHQ) synthesis is highly dependent on the careful control of reaction parameters. Key variables that have been systematically studied include the molar ratio of reactants, reaction temperature, and reaction duration.

Reactant Ratios: The molar ratio of hydroquinone to the alkylating agent (tert-butanol or isobutylene) significantly influences the product distribution.

A study using methyl tert-butyl ether (MTBE) as the alkylating agent specified a molar ratio of hydroquinone to MTBE in the range of 1:0.8 to 1:1.2. google.com

When using a polymer-supported sulfonimide catalyst, a molar ratio of tert-butanol (TBA) to hydroquinone (HQ) of 1.2:1 was found to give the maximum selectivity for 2-TBHQ. researchgate.net

The amount of catalyst is also critical. For instance, with a phosphotungstic acid catalyst, 1.5g of the catalyst for 20g of the starting material was found to be optimal. mdpi.org

Reaction Temperature: Temperature plays a vital role in reaction kinetics and selectivity.

Alkylation reactions are generally conducted at elevated temperatures, often ranging from 75°C to 200°C. google.com

One patented method specifies a heating range of 85-110°C when using MTBE.

Another process involves heating hydroquinone to 105-115°C initially, followed by a further increase to 125-135°C after the addition of the alkylating agent. google.com

A study using a polymer-supported catalyst found 130°C to be an effective temperature. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to achieve high conversion without promoting the formation of undesirable byproducts.

Dropping times for the alkylating agent can range from 20 minutes to several hours. google.comscispace.comgoogle.com For example, one method specifies a dropwise addition over 4 to 5 hours. google.com

Following the addition of reactants, a heat-preserving reaction for 1 to 2 hours is often employed. google.com

In some cases, the total reaction time, including addition and subsequent stirring, can be around 2 to 3 hours. mdpi.orgscispace.com A study using a polymer-supported sulfonimide catalyst specified a reaction time of 5 hours. researchgate.net

These parameters are often interdependent, and their optimization is key to achieving high yields and purity of TBHQ.

Design and Evaluation of Mixed Solvent Systems (e.g., Toluene, Hydrocarbon/Ketone Mixtures)

The choice of solvent system is critical in the synthesis of 2-tert-butylhydroquinone (TBHQ) as it can significantly impact reaction selectivity and product separation. Various solvent systems, including single solvents and mixed solvent systems, have been evaluated to optimize the production process.

Toluene and other Aromatic Hydrocarbons: Toluene is a commonly used solvent in the synthesis of TBHQ. google.comscispace.com Xylene is another aromatic hydrocarbon that has been employed as a solvent in this reaction. google.comresearchgate.net These nonpolar solvents are effective in dissolving the reactants and facilitating the alkylation reaction.

Mixed Solvent Systems: To improve the ratio of the desired mono-alkylated product (TBHQ) to the di-alkylated byproduct (DTBHQ), mixed solvent systems have been developed. A notable example is the use of a mixture of a nonpolar hydrocarbon and an aliphatic ketone. google.com

Hydrocarbon/Ketone Mixtures: A patented process describes the use of a reaction medium comprising a mixture of a non-polar hydrocarbon, such as xylene, and an aliphatic ketone. google.com The aliphatic ketones that can be used include acetone, methyl ethyl ketone, and various pentanones, hexanones, heptanones, and octanones. google.com For instance, a specific embodiment mentions a mixture of xylene and 2-heptanone. google.com

Another invention discloses a method using a binary mixed solvent system consisting of a hydrocarbon solvent (like toluene, xylene, or cyclohexane) and a ketone solvent (such as acetone, butanone, or methyl isobutyl ketone). google.com The volume ratio of the hydrocarbon solvent to the ketone solvent is specified to be in the range of 1:0.2 to 1:0.01. google.com

The rationale behind using these mixed solvent systems is to modulate the solubility of the reactants and products, thereby influencing the reaction equilibrium and kinetics to favor the formation of TBHQ. google.com The design and evaluation of these systems are an important aspect of reaction engineering for the industrial production of high-purity TBHQ.

Process Efficiency and Catalyst Reusability

The economic and environmental viability of 2-butylhydroquinone (TBHQ) synthesis is significantly influenced by process efficiency, particularly the ability to recover and reuse catalysts. Catalysts can be broadly categorized as homogeneous (existing in the same phase as reactants) or heterogeneous (existing in a different phase). oatext.com The choice between these affects the methods available for recovery and subsequent reuse.

The recovery and recycling of catalysts are crucial for reducing production costs and minimizing environmental impact in the synthesis of 2-tert-butylhydroquinone (TBHQ). google.compatsnap.com Strategies largely depend on the type of catalyst employed—homogeneous or heterogeneous.

Heterogeneous catalysts, such as solid acids, offer the significant advantage of easier separation from the reaction mixture through physical methods like filtration or centrifugation. oatext.comsolubilityofthings.com This simplifies the post-reaction workup and facilitates catalyst reuse. For instance, a method for synthesizing TBHQ highlights that using a solid acid catalyst, such as a macropore sulfonic acid ion exchange resin, allows for convenient separation and recycling with minimal pollution. google.com Similarly, polymer-supported catalysts have demonstrated high efficacy and reusability. A polystyrene with pendant perfluorobutylsulfonylimide (PPFSI) was shown to be an effective and reusable catalyst for the alkylation of hydroquinone with tert-butanol. researchgate.net Another study found that certain mesoporous molecular sieves are stable and reusable, with product yield only decreasing by 10% after four cycles. researchgate.net However, challenges like gradual deactivation due to pore blockage can limit the lifespan of some heterogeneous catalysts.

Homogeneous catalysts, such as mineral acids like phosphoric acid and sulfuric acid, are also used but present greater recovery challenges. google.comsolubilityofthings.com A manufacturing method for TBHQ for biodiesel applications describes a process where phosphoric acid, along with unreacted hydroquinone and solvents, is recovered and reused. google.com In this process, after the initial reaction, the recovered phosphoric acid and hydroquinone were successfully used in subsequent batches, demonstrating the feasibility of recycling homogeneous catalysts, which helps reduce manufacturing costs and environmental impact. google.com However, recovery often involves more complex and potentially energy-intensive techniques like distillation or solvent extraction. solubilityofthings.com

The table below summarizes various catalyst systems and their reusability in hydroquinone alkylation.

Catalyst TypeExampleRecovery StrategyReusability FindingsSource
Heterogeneous Macropore sulfonic acid ion exchange resinSimple filtration/separationCatalyst is recyclable and leads to low pollution. google.com
Heterogeneous Polymer-supported sulfonimide (PPFSI)FiltrationFound to be a very effective and reusable catalyst. researchgate.net
Heterogeneous Mesoporous molecular sieves (MSU-S(BEA))FiltrationStable and reusable; product yield reduced by only 10% after four runs. researchgate.net
Homogeneous Phosphoric Acid (H₃PO₄)Recovery from reaction solutionReused in subsequent batches to reduce manufacturing costs. google.com

The purification of 2-butylhydroquinone is critical to meet quality specifications, particularly for applications like food additives, where high purity is required. googleapis.com The primary impurity in crude TBHQ is typically 2,5-di-tert-butylhydroquinone (DTBHQ), a byproduct of the alkylation reaction. googleapis.com Advanced purification processes are designed to efficiently remove DTBHQ and any unreacted hydroquinone (HQ).

A common and effective purification strategy is crystallization . The design of a crystallization process relies heavily on solubility data of TBHQ and its impurities in various solvents. whiterose.ac.ukacs.org One approach involves a multi-step process:

Water Washing: Crude mixtures are first washed with water to separate the more water-soluble hydroquinone. researchgate.nettandfonline.com

Solvent Recrystallization: The remaining mixture of TBHQ and DTBHQ is then treated with a solvent where their solubilities differ significantly. Formic acid has been identified as an effective solvent for this separation. researchgate.netgoogle.com In one process, recrystallization from formic acid causes DTBHQ to precipitate, which is then removed by filtration. google.com Evaporating the formic acid from the filtrate yields highly purified TBHQ with a purity greater than 99%. google.com

Another established method uses recrystallization from a non-polar, non-aromatic solvent like toluene or VM&P naphtha. googleapis.com In this process, crude TBHQ is dissolved in the hot solvent, and upon cooling, pure TBHQ crystallizes while the majority of the DTBHQ impurity remains dissolved in the mother liquor. googleapis.com This method can produce food-grade TBHQ with an assay of over 99.7%. googleapis.com

The table below outlines a purification process for crude TBHQ containing hydroquinone and DTBHQ as major impurities.

StepActionTarget Impurity RemovedResultSource
1 Wash crude product mixture with water.Hydroquinone (HQ)A filter cake primarily containing TBHQ and DTBHQ. researchgate.netgoogle.com
2 Recrystallize the filter cake from formic acid at 0°C.2,5-di-tert-butylhydroquinone (DTBHQ)DTBHQ precipitates and is filtered off. google.com
3 Evaporate formic acid from the filtrate under reduced pressure.-White solid powder of purified TBHQ (>99% purity). google.com

Research into the solubility of DTBHQ in various solvents like acetone, ethyl acetate, and methanol (B129727) helps in designing optimal purification flowsheets, integrating operations like decoloring and crystallization to maximize yield and product quality while minimizing costs and waste. whiterose.ac.ukacs.orgresearchgate.netacs.org

Derivatization and Novel Compound Synthesis from 2-Butylhydroquinone Precursors

2-Butylhydroquinone serves as a valuable precursor for the synthesis of more complex molecules, particularly novel antioxidants. By chemically modifying its structure, researchers aim to enhance properties like antioxidant capacity and oil solubility. mdpi.com

A significant area of research involves the synthesis of tetraphenolic compounds, which contain four phenolic hydroxyl groups. These compounds are of interest because antioxidant capacity can be improved by increasing the number of hydroxyl groups in the molecule. mdpi.com

One effective method for creating these larger molecules is the acid-catalyzed condensation reaction. In this reaction, two molecules of a hydroquinone compound are linked together by a small aldehyde or ketone. For example, novel tetraphenolic antioxidants have been successfully synthesized by the acid-catalyzed condensation of tertiary butylhydroquinone (TBHQ) with glyoxal. csic.esresearchgate.net This reaction joins two TBHQ units, resulting in a larger molecule that incorporates four phenolic hydroxyl groups. Studies have shown that the resulting tetraphenolic compounds exhibit superior antioxidant performance compared to TBHQ in lard oil at high temperatures. csic.es

A similar strategy has been used to synthesize other novel antioxidants, such as 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), by reacting hydroquinone with methylallyl alcohol using phosphoric acid as the catalyst. mdpi.comnih.gov While the starting material is hydroquinone, this demonstrates the broader principle of using acid catalysis to build larger, multi-functional phenolic antioxidants from basic hydroquinone structures. mdpi.com

The synthesis of these derivatives highlights a key strategy in antioxidant design: increasing molecular weight and the number of active hydroxyl groups to enhance performance. mdpi.com

Reactant 1Reactant 2CatalystProduct TypeSource
Tertiary Butylhydroquinone (TBHQ)GlyoxalAcidTetraphenolic Compound csic.es
Toluhydroquinone (THQ)GlyoxalAcidTetraphenolic Compound csic.es
Hydroquinone (HQ)Methylallyl alcoholPhosphoric AcidTetraphenolic Compound (MPBHQ) mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Butylhydroquinone

Oxidative Transformation Pathways

2-tert-butylhydroquinone (TBHQ) is susceptible to oxidation, leading to the formation of 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ or TQ) as its primary and major oxidation product. researchgate.netresearchgate.netjst.go.jp This transformation is a key aspect of its chemistry, particularly when it functions as an antioxidant. researchgate.net The oxidation of TBHQ to TBBQ can be initiated by various factors, including reactions with lipid radicals, lipid peroxide radicals, and oxygen. researchgate.net Studies have shown that under heating conditions, such as those encountered during frying, TBHQ readily converts to TBBQ. researchgate.netjst.go.jp In fact, TBBQ has been identified as the main constituent among the oxidation products of TBHQ. researchgate.net

The characterization of TBBQ as the primary oxidation product has been confirmed through various analytical methods. For instance, normal-phase high-performance liquid chromatography (NP-HPLC) has been utilized for the simultaneous detection and quantification of both TBHQ and TBBQ in edible oils. acs.org The formation of TBBQ is a significant consideration due to its reported higher biotoxicity compared to TBHQ. researchgate.netacs.org The oxidative conversion can be accelerated by the presence of metal ions like cupric ion (Cu2+). researchgate.net In solution, the oxidation of TBHQ to TBBQ is evident by a concurrent decrease in TBHQ concentration and an increase in TBBQ concentration. oup.com This process is influenced by factors such as pH, with a slower degradation rate observed at more acidic pH levels, and it does not proceed under anaerobic conditions. oup.com

The relationship between 2-tert-butylhydroquinone (TBHQ) and its oxidized form, tert-butylbenzoquinone (TBBQ), is characterized by a dynamic interconversion. This redox cycling between the hydroquinone (B1673460) and its corresponding quinone is a fundamental aspect of its chemical behavior. nih.gov The interconversion between TBHQ and TBBQ is considered crucial for the antioxidant effectiveness and the carry-through effect of TBHQ. researchgate.net

At elevated temperatures, such as those used in frying, 2-tert-butylhydroquinone (TBHQ) can undergo thermolysis, leading to the formation of dimers. researchgate.net These dimers are characterized by ether linkages. researchgate.net This dimerization represents another transformation pathway for TBHQ under thermal stress, alongside its oxidation to TBBQ. researchgate.netoup.com While TBBQ is the primary oxidation product, the formation of these dimers has also been identified. oup.com The decomposition of TBHQ at high temperatures (175–185°C) results in several breakdown products, including dimerized TBHQ and free radical species, in addition to TBBQ. oup.comnih.gov

Radical Scavenging Mechanisms

The antioxidant activity of 2-tert-butylhydroquinone (TBHQ) is largely attributed to its ability to scavenge free radicals. researchgate.netmdpi.com This efficiency has been evaluated using various standard assays that measure radical quenching capacity. These assays, including the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, operate on different chemical principles to assess antioxidant activity. mdpi.comresearchgate.net

The fundamental mechanism behind TBHQ's radical scavenging ability is its capacity to donate a hydrogen atom from its hydroxyl groups, thereby neutralizing free radicals and terminating radical chain reactions. atamanchemicals.com The DPPH and ABTS assays are based on single electron transfer (SET) mechanisms, where the antioxidant reduces the stable radical, leading to a color change that can be measured spectrophotometrically. ufpr.brnih.gov The ORAC assay, on the other hand, is based on a hydrogen atom transfer (HAT) mechanism, which is considered more biologically relevant as it measures the quenching of peroxyl radicals. ufpr.brcornell.edu

While specific quantitative data for TBHQ across all these assays is not uniformly presented in the provided context, the general consensus is that TBHQ is a potent antioxidant. atamanchemicals.commdpi.com The choice of assay can influence the perceived antioxidant efficacy due to differences in reaction mechanisms, kinetics, and the nature of the radical species involved. cornell.edu

Table 1: Common Assays for Evaluating Free Radical Quenching Efficiency

Assay Abbreviation Mechanism Principle
Oxygen Radical Absorbance Capacity ORAC Hydrogen Atom Transfer (HAT) Measures the ability of an antioxidant to quench peroxyl radicals, preventing the degradation of a fluorescent probe. researchgate.netufpr.br
2,2-diphenyl-1-picrylhydrazyl Assay DPPH Single Electron Transfer (SET) Measures the reduction of the stable DPPH radical by an antioxidant, resulting in a loss of absorbance. ufpr.brnih.gov

2-tert-butylhydroquinone (TBHQ) is an effective quencher of singlet oxygen (¹O₂), a highly reactive oxygen species that can cause significant oxidative damage to biological molecules and food components. nih.gov The quenching process involves both physical and chemical mechanisms, although physical quenching is the predominant pathway. nih.gov

In physical quenching, the energy of the singlet oxygen is transferred to the quencher molecule (TBHQ), which then dissipates the energy, returning the singlet oxygen to its ground triplet state without any chemical change to the antioxidant itself. nih.gov This is the primary mechanism by which TBHQ deactivates singlet oxygen. nih.gov

Kinetic studies have been conducted to determine the rate constants for singlet oxygen quenching by TBHQ. The total singlet oxygen quenching rate constant (the sum of physical and chemical quenching rate constants) for TBHQ has been determined to be significantly high, in the order of 1.67 x 10⁸ M⁻¹s⁻¹ to 1.99 x 10⁸ M⁻¹s⁻¹. nih.govsigmaaldrich.com This high rate constant indicates a strong singlet oxygen quenching ability, comparable to that of α-tocopherol, a well-known efficient singlet oxygen quencher. sigmaaldrich.com The mechanism for this quenching is suggested to be a charge-transfer mechanism. sigmaaldrich.com

Table 2: Singlet Oxygen Quenching Rate Constants for Synthetic Antioxidants

Antioxidant Total Quenching Rate Constant (k_total) (M⁻¹s⁻¹)
tert-Butylhydroquinone (B1681946) (TBHQ) 1.99 x 10⁸ nih.gov
Butylated Hydroxyanisole (BHA) 5.14 x 10⁷ nih.gov
Butylated Hydroxytoluene (BHT) 3.41 x 10⁶ nih.gov
tert-Butylhydroquinone (TBHQ) 1.67 x 10⁸ sigmaaldrich.com
Butylated Hydroxyanisole (BHA) 3.37 x 10⁷ sigmaaldrich.com

Interactions with Organic Substrates and Macromolecules

2-Butylhydroquinone (TBHQ) is a synthetic aromatic organic compound that functions as an effective antioxidant. nih.gov Its reactivity with various organic substrates and macromolecules is central to its utility in industrial applications, particularly in the stabilization of materials.

Inhibition of Autopolymerization of Organic Peroxides

2-Butylhydroquinone is widely utilized as a stabilizer to inhibit the autopolymerization of organic peroxides. chemicalland21.comatamanchemicals.comglobaltradeplaza.commubychem.compschemicals.comwikipedia.orgatamanchemicals.com This process is critical in the manufacturing and storage of various monomers, such as unsaturated polyesters, styrene (B11656), and butadiene, where uncontrolled polymerization can lead to hazardous conditions and product degradation. atamanchemicals.commdpi.com The inhibitory action of TBHQ is rooted in its ability to function as a free-radical scavenger. chemicalland21.compschemicals.com

The mechanism of inhibition involves the donation of a hydrogen atom from one of the hydroxyl groups of the TBHQ molecule to a peroxy radical. eastman.com This reaction terminates the radical chain reaction that drives polymerization. The presence of oxygen is often crucial for this process, as the initial free radical reacts with oxygen to form a peroxy free radical, which is then neutralized by the hydroquinone derivative. eastman.comchempoint.com The resulting TBHQ radical is relatively stable and does not readily initiate new polymer chains.

The effectiveness of TBHQ as a polymerization inhibitor can be influenced by temperature. While it is a potent retarder under normal storage conditions, its efficacy can diminish at elevated temperatures. eastman.com Nevertheless, it remains an effective retarder even at temperatures as high as 114°C. eastman.com

Reactivity with Carboxyl Functional Groups of Fatty Acids

Research has indicated a significant reactivity between 2-butylhydroquinone and the carboxyl functional groups of fatty acids, particularly at elevated temperatures. researchgate.net This interaction can lead to the esterification of TBHQ, forming TBHQ fatty acid esters. researchgate.net The formation of these esters can result in a decrease in the concentration of free TBHQ, which may, in turn, lower its antioxidant effectiveness in certain systems. researchgate.net

Studies have shown that an increase in the acid value of oils, which corresponds to a higher concentration of free fatty acids, leads to greater losses of TBHQ during heating. researchgate.netnih.gov This suggests a direct reaction between the phenolic hydroxyl groups of TBHQ and the carboxylic acid groups. The phenolic hydroxyl group at the 1-position of TBHQ is sterically hindered by the adjacent tertiary butyl group, making the hydroxyl group at the 4-position more likely to participate in the esterification reaction. researchgate.net

Mechanisms of Material Stabilization in Polymers and Resins

2-Butylhydroquinone is an effective stabilizer for a variety of polymers and resins, including unsaturated polyesters, poly(vinyl ethyl ether) resins, and rubber. atamanchemicals.comeastman.comchempoint.comeastman.commst.dk Its primary function in these materials is to act as an antioxidant, preventing degradation caused by oxidative processes. pschemicals.commst.dk This stabilization is crucial for extending the shelf life and maintaining the physical and chemical properties of the materials. atamanchemicals.com

The stabilization mechanism of TBHQ in polymers and resins is based on its ability to scavenge free radicals. chemicalland21.compschemicals.com During the processing or service life of a polymer, factors such as heat, UV radiation, and mechanical stress can generate free radicals. These radicals can initiate chain reactions that lead to polymer degradation, resulting in undesirable changes like discoloration, loss of mechanical strength, and odor development. eastman.com

TBHQ interrupts these degradative pathways by donating a hydrogen atom to the reactive radicals, thereby neutralizing them and preventing further propagation of the degradation process. eastman.com It is particularly effective in combination with other inhibitors for the storage of unsaturated polyesters. eastman.comchempoint.com For instance, at a concentration of 0.5%, TBHQ has been shown to be an effective heat and light stabilizer for pressure-sensitive adhesives based on poly(vinyl ethyl ether) resins. atamanchemicals.comeastman.com

Redox Cycling and Electron Transfer Phenomena

The antioxidant activity of 2-butylhydroquinone is intrinsically linked to its redox properties and ability to participate in electron transfer reactions. The electrochemical behavior of TBHQ has been the subject of numerous studies to elucidate its mechanism of action.

The redox mechanism of TBHQ at an electrode surface typically involves the transfer of two electrons. mdpi.comelectrochemsci.org This two-electron transfer process is a key aspect of its function as a radical scavenger. The oxidation of TBHQ results in the formation of tert-butyl-p-benzoquinone (TBBQ), its primary oxidation product. researchgate.netnih.gov This transformation is a quasi-reversible process. electrochemsci.org

Studies have shown that the glutathione (B108866) conjugates of TBHQ exhibit significantly higher redox potentials compared to the unconjugated form. inchem.orgnih.gov This leads to a substantial increase in redox cycling activity, which is the capacity of a compound to be repeatedly oxidized and reduced. inchem.orgnih.gov The redox cycling of TBHQ and its metabolites can lead to the generation of reactive oxygen species, a phenomenon that has been investigated in the context of its biological effects. inchem.org

The electron transfer rate of TBHQ can be influenced by the electrode material and the surrounding chemical environment. mdpi.comelectrochemsci.org For instance, modified electrodes have been developed to enhance the electrochemical signal of TBHQ, which facilitates its detection and quantification in various media. mdpi.comresearchgate.net The rate of electron transfer is a critical factor in the efficiency of TBHQ as an antioxidant, as it determines how readily it can donate electrons to neutralize free radicals.

Interactive Data Table: Electrochemical Properties of 2-Butylhydroquinone

ParameterValueReference
Electron Transfer Number2 mdpi.comelectrochemsci.org
Proton Transfer Number2 electrochemsci.org
Oxidation Producttert-butyl-p-benzoquinone (TBBQ) researchgate.netnih.gov
Redox Potential (unconjugated)0.36 V nih.gov
Redox Potential (glutathione conjugates)1.2-1.4 V nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Butylhydroquinone

Molecular Structure Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-butylhydroquinone, both ¹H and ¹³C NMR spectroscopy provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-butylhydroquinone displays distinct signals corresponding to the different types of protons in the molecule. The signals for the tert-butyl group are typically found at high field, between 0.7 and 1.3 ppm, due to the shielding effect of the alkyl group. researchgate.net The aromatic protons and the hydroxyl protons resonate at lower fields, providing information about their chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton of the molecule. nih.gov The spectrum shows distinct peaks for the carbons of the tert-butyl group, the aromatic ring, and the carbons bearing the hydroxyl groups.

A related compound, 2,5-di-tert-butylhydroquinone (B1670977), has been studied in a DMSO-d₆ solvent. chemicalbook.com The ¹H NMR spectrum of this compound shows signals at approximately 8.36 ppm, 6.60 ppm, and 1.29 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for a Hydroquinone (B1673460) Derivative

AssignmentChemical Shift (ppm)
A8.36
B6.60
C1.29

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the 2-butylhydroquinone molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-butylhydroquinone is characterized by specific absorption bands that confirm the presence of its functional groups. researchgate.net A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often showing the effects of hydrogen bonding. selcuk.edu.tr The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) groups typically appears in the 1200-1300 cm⁻¹ range. selcuk.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2-butylhydroquinone, when dissolved in a suitable solvent, exhibits absorption maxima that are characteristic of the phenolic chromophore. In one study, UV absorption maxima were observed at 206, 227, and 292 nm, with absorption dropping to zero at approximately 325 nm. nih.gov These absorptions are due to π → π* electronic transitions within the benzene (B151609) ring.

Table 2: Key IR Absorption Bands for 2-Butylhydroquinone

Wavenumber (cm⁻¹)Assignment
3445, 3279-OH stretching (phenol)
2963Unsaturated C-H stretching (aromatic)
1589, 1484, 1442Phenyl ring stretching and -C-OH in-plane bending
1211, 1185O-C aromatic vibration (gem-dimethyl group)

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

In the mass spectrum of 2-butylhydroquinone, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 166.22 g/mol . nih.gov Common fragmentation patterns involve the loss of a methyl group (CH₃) or the entire tert-butyl group. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing 2-butylhydroquinone. researchgate.net Liquid chromatography coupled with mass spectrometry (LC/MS/MS) has also been utilized for the analysis of tert-butylhydroquinone (B1681946) and its metabolites. nih.gov

Table 3: Prominent Peaks in the Mass Spectrum of 2-Butylhydroquinone

m/zRelative IntensityAssignment
166HighMolecular Ion [M]⁺
151High[M - CH₃]⁺
123HighFragment

Spectroscopic Analysis of Related Species and Reaction Products

Beyond the characterization of 2-butylhydroquinone itself, spectroscopic techniques are crucial for studying its reactive intermediates and for its detection at very low concentrations.

Electron Paramagnetic Resonance (EPR) Studies of Radical Species (e.g., Hydroquinone Anion Radical)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. When hydroquinones undergo one-electron oxidation, they form semiquinone radical anions. nih.gov

EPR studies on γ-irradiated 2,5-di-tert-butyl-hydroquinone have identified the formation of the hydroquinone anion radical. wordpress.com The EPR spectrum of this radical is influenced by the interaction of the unpaired electron with the magnetic nuclei of the molecule, leading to characteristic hyperfine splitting patterns. wordpress.com The g-factor for the hydroquinone anion radical in this system was found to be anisotropic, with an average value of 2.0096. wordpress.com The hyperfine coupling constants for the protons were also determined. wordpress.com

Surface-Enhanced Raman Spectroscopy (SERS) for Trace-Level Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. bwtek.com This enhancement allows for the detection of analytes at extremely low concentrations.

SERS has been successfully applied to the detection of tert-butylhydroquinone in various matrices, such as vegetable oils. nih.gov By using gold or silver nanoparticles as the SERS substrate, the Raman signal of tert-butylhydroquinone is significantly amplified, enabling its quantification at trace levels. nih.gov One study reported a lowest detectable concentration of 10 mg/kg for TBHQ in vegetable oils using SERS. nih.gov This technique offers a rapid and sensitive alternative to traditional chromatographic methods for the analysis of trace amounts of chemicals in complex samples. nih.govspectroscopyonline.com

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are fundamental in separating 2-Butylhydroquinone from complex mixtures, allowing for accurate purity assessment and impurity identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Butylhydroquinone and profiling its impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. These methods are suitable for the routine quality control analysis of TBHQ. nih.gov

A typical RP-HPLC setup involves a C18 column, which provides a nonpolar stationary phase that effectively retains 2-Butylhydroquinone and related compounds. semanticscholar.orginnovareacademics.in The separation is achieved by using a polar mobile phase, allowing for the elution of compounds based on their hydrophobicity. One established isocratic system utilizes a mobile phase composed of methanol (B129727), acetonitrile (B52724), and water (often in a 1:1:3 ratio) with 1% acetic acid to control the pH and improve peak shape. semanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength of 280 nm, where 2-Butylhydroquinone exhibits strong absorbance. semanticscholar.orginnovareacademics.in

The performance of HPLC methods for 2-Butylhydroquinone analysis is well-documented, with high accuracy and precision. For instance, a method using a Waters Xbridge C18 column and a mobile phase of 1% acetic acid in acetonitrile and 1% acetic acid (3:7 v/v) demonstrated excellent linearity with a correlation coefficient (r) of 0.9998. innovareacademics.in Another study reported high recovery rates, confirming the accuracy of the method for quantification in various samples. researchgate.net The ability to separate 2-Butylhydroquinone from potential impurities, such as 2,5-di-tert-butylhydroquinone and hydroquinone, is a key advantage of HPLC for purity profiling. nih.gov

Table 1: Representative HPLC Method Parameters for 2-Butylhydroquinone Analysis

Parameter Condition Reference
Column C18 (e.g., Varian Microsorb MV 1005, Waters Xbridge) semanticscholar.orginnovareacademics.in
Mobile Phase Methanol/Acetonitrile/Water with 1% Acetic Acid (1:1:3 v/v) semanticscholar.org
1% Acetic Acid in Acetonitrile / 1% Acetic Acid (3:7 v/v) innovareacademics.in
Flow Rate 1.0 - 1.7 mL/min semanticscholar.orginnovareacademics.in
Detection UV at 280 nm semanticscholar.orginnovareacademics.in
Linearity (r) > 0.999 innovareacademics.in
Recovery 83.64% - 107.87% innovareacademics.in

This table presents a summary of typical conditions and performance characteristics for the HPLC analysis of 2-Butylhydroquinone.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of 2-Butylhydroquinone and its related components. nih.gov This method offers high sensitivity and specificity, making it ideal for the analysis of volatile and semi-volatile compounds. In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

For the analysis of 2-Butylhydroquinone, a typical GC-MS method involves extraction with a suitable solvent followed by direct injection into the gas chromatograph. shimadzu.comnih.gov The mass spectrometer can be operated in either full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known compounds. For instance, in the analysis of food additives, BHA, BHT, and TBHQ were detected based on their characteristic mass fragment ions. nih.gov The use of a backflush technique in GC-MS can be employed to prevent high-boiling-point substances from contaminating the detector, thereby improving system longevity and performance. shimadzu.com

The identification of components is achieved by comparing the obtained mass spectra with established libraries, such as the NIST WebBook. ekb.eg Studies have demonstrated the successful application of GC-MS for the simultaneous determination of several synthetic antioxidants, including 2-Butylhydroquinone, in various matrices. nih.govjapsonline.com

Table 2: GC-MS Analytical Parameters for 2-Butylhydroquinone

Parameter Condition Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) shimadzu.comnih.gov
Ionization Voltage 70 eV ekb.eg
Mass Range m/z 39-400 a.m.u. ekb.eg
Quantification Relative peak area ekb.eg
Detection Based on mass fragment ions nih.gov

This table outlines common analytical conditions used in the GC-MS analysis of 2-Butylhydroquinone.

Micellar Electrokinetic Capillary Chromatography (MEKC) coupled with electrochemical detection (ED) offers a highly efficient method for the separation and determination of 2-Butylhydroquinone. core.ac.uk This technique combines the high separation efficiency of capillary electrophoresis with the sensitivity of electrochemical detection. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution above its critical micelle concentration. core.ac.ukmdpi.com This forms micelles that act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes.

For the analysis of phenolic antioxidants like 2-Butylhydroquinone, a borate (B1201080) buffer is commonly used. core.ac.ukresearchgate.net The separation is influenced by factors such as the pH of the buffer, the concentration of SDS, and the separation voltage. core.ac.uk Under optimal conditions, a baseline separation of multiple antioxidants, including 2-Butylhydroquinone, can be achieved in a short analysis time. For example, a method using a 20 mM boric-borate buffer at pH 7.4 with 25 mM SDS allowed for the separation of four antioxidants within 13 minutes. core.ac.uk

Electrochemical detection, often using a carbon disk electrode, provides high sensitivity for electroactive compounds like 2-Butylhydroquinone. core.ac.ukresearchgate.net The working electrode potential is optimized to achieve the best signal-to-noise ratio for the analytes. The precision of MEKC-ED methods is generally high, with relative standard deviations for migration time and peak area being consistently low. researchgate.net

Table 3: MEKC-ED Conditions for 2-Butylhydroquinone Separation

Parameter Condition Reference
Technique Micellar Electrokinetic Capillary Chromatography with Electrochemical Detection (MEKC-ED) core.ac.uk
Buffer 20 mM Boric-Borate Buffer (pH 7.4) core.ac.uk
Surfactant 25 mM Sodium Dodecyl Sulfate (SDS) core.ac.uk
Working Electrode Carbon Disk core.ac.ukresearchgate.net
Detection Potential +950 mV core.ac.uk
Separation Time < 15 minutes core.ac.uk
LOD Range 0.29 to 2.7 µM core.ac.uk

This table summarizes the typical experimental conditions and performance for the analysis of 2-Butylhydroquinone using MEKC-ED.

Development of Novel Detection and Quantification Methodologies

The pursuit of faster, more sensitive, and field-portable methods for 2-Butylhydroquinone detection has led to the development of innovative analytical technologies, including advanced electrochemical sensors and ratiometric fluorescence probes.

Electrochemical sensors have emerged as a promising alternative to traditional chromatographic methods for the detection of 2-Butylhydroquinone, offering advantages such as high sensitivity, rapid response, and portability. nih.govmdpi.com A notable development in this area is the use of layered double hydroxide (B78521) (LDH) composites as the sensing material. nih.govresearchgate.netresearchgate.net LDHs, with their unique layered structure and tunable properties, can enhance the electrocatalytic activity towards the oxidation of 2-Butylhydroquinone. acs.org

One such sensor utilizes a composite of nickel-aluminum layered double hydroxide (NiAl-LDH) grown on glucose-derived carbon spheres. nih.govresearchgate.netresearchgate.net The pyrolysis of this composite creates a porous carbon nanomaterial that, when modifying a glassy carbon electrode, exhibits excellent electrocatalytic performance. nih.govmdpi.com The synergistic effect between the porous carbon and the metallic nickel, reduced from the LDH during calcination, accelerates the electron transfer rate, leading to improved sensor sensitivity. nih.govmdpi.com

The performance of these NiAl-LDH-based sensors has been rigorously assessed. They have demonstrated a low limit of detection (LOD), a wide linear range, and high sensitivity. For instance, a sensor based on NiAl-LDH@GC-800 (pyrolyzed at 800 °C) showed an LOD of 8.2 nM and a linear response range from 20 to 300 µM for 2-Butylhydroquinone. nih.govresearchgate.netresearchgate.net These sensors have been successfully applied to the detection of 2-Butylhydroquinone in real-world samples, highlighting their practical utility. nih.govresearchgate.netresearchgate.net

Table 4: Performance of a NiAl-LDH-Based Electrochemical Sensor for 2-Butylhydroquinone

Performance Metric Value Reference
Sensing Material Nickel-Aluminum Layered Double Hydroxide@Carbon Spheres (NiAl-LDH@GC-800) nih.govresearchgate.netresearchgate.net
Limit of Detection (LOD) 8.2 nM nih.govresearchgate.netresearchgate.net
Linear Range 20 - 300 µM nih.govresearchgate.netresearchgate.net
Sensitivity 4.2 A·M⁻¹ nih.govresearchgate.net

This table presents the key performance indicators of a novel electrochemical sensor for 2-Butylhydroquinone detection.

Ratiometric fluorescence probes represent a sophisticated approach for the highly sensitive and selective detection of 2-Butylhydroquinone. These probes utilize the ratio of fluorescence intensities at two different wavelengths, which provides a built-in self-calibration that minimizes interference from environmental factors and instrument fluctuations.

A novel "on-off-on" ratiometric fluorescent probe has been developed using dual-emission carbonized polymer dots (d-CPDs). nih.gov This system consists of blue-emitting CPDs (b-CPDs) as the response signal and yellow-emitting CPDs (y-CPDs) as the internal reference. nih.govresearchgate.net The detection mechanism is based on the initial quenching of the blue fluorescence of the b-CPDs by Fe³⁺ ions (the "on-off" step). nih.gov In the presence of 2-Butylhydroquinone, the fluorescence of the b-CPDs is restored due to a competitive reaction where 2-Butylhydroquinone preferentially binds with the Fe³⁺ ions, releasing the b-CPDs (the "off-on" step). nih.govresearchgate.net

This ratiometric sensing system has demonstrated excellent performance, with a low detection limit and a well-defined linear range. One such probe exhibited a detection limit of 0.052 µM for 2-Butylhydroquinone and a linear response in the concentration range of 0.2 to 2 µM. nih.govresearchgate.net Another approach utilized a probe based on non-conjugated polymer dots and gold nanoclusters, where the ratio of fluorescence intensity at 480 nm to 630 nm was monitored, achieving a limit of detection of 0.048 µg/mL. nih.gov These findings underscore the potential of ratiometric fluorescence probes for the rapid, sensitive, and reliable determination of 2-Butylhydroquinone. nih.govnih.govsci-hub.se

Table 5: Performance of Ratiometric Fluorescence Probes for 2-Butylhydroquinone Detection

Probe System Detection Principle Linear Range Limit of Detection (LOD) Reference
Dual-Emission Carbonized Polymer Dots (d-CPDs) & Fe³⁺ "On-off-on" fluorescence recovery 0.2 - 2 µM 0.052 µM nih.govresearchgate.net
Non-conjugated Polymer Dots (NCPDs) & Gold Nanoclusters (AuNCs) Ratiometric fluorescence quenching/enhancement 0.2 - 60 µg/mL 0.048 µg/mL nih.gov
Samarium-Metal-Organic-Framework (Sm-MOF) & Fe³⁺ "Turn off-on" fluorescence recovery 0 - 120 µg/mL 5.6 ng/mL sci-hub.se

This table compares the performance characteristics of different ratiometric fluorescence probes developed for the detection of 2-Butylhydroquinone.

Computational and Theoretical Chemical Studies of 2 Butylhydroquinone

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Butylhydroquinone, these studies have focused on its geometric configuration, electronic properties, and vibrational frequencies.

Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of TBHQ. researchgate.netiphy.ac.cn Using the B3LYP functional with a 6-311g(d,p) basis set, researchers have optimized the geometric configuration of the TBHQ molecule in the gas phase. researchgate.netiphy.ac.cn DFT is a method used to calculate the electronic structure of atoms and molecules to understand their properties from the fundamental laws of quantum mechanics. mpg.de

These calculations are crucial for understanding the molecule's stability and reactivity. Analyses such as Natural Bond Orbital (NBO) can be used to study orbital interactions and atomic charges, which influence the molecule's structure and stability. nih.gov Furthermore, DFT descriptors like Fukui functions help in modeling chemical reactivity and identifying sites within the molecule that are susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The mapping of electrostatic potential (ESP) also provides insights into how the molecule will interact with other charged or polar species. nih.gov

Theoretical models, particularly time-dependent density functional theory (TD-DFT), have been successfully used to predict the spectroscopic parameters of TBHQ and compare them with experimental results. researchgate.netiphy.ac.cn The infrared (IR) and ultraviolet-visible (UV-Vis) spectra of TBHQ have been calculated and analyzed. researchgate.netiphy.ac.cn

Theoretical calculations of the IR spectrum, performed in the gas phase, show good agreement with experimental spectra measured using the KBr tablet method. researchgate.netiphy.ac.cn The analysis helps in assigning the vibrational modes to specific functional groups. researchgate.netiphy.ac.cn For instance, hydrogen bonding between TBHQ molecules in a solid sample can lead to a broad absorption peak in the experimental IR spectrum (around 3670–3070 cm⁻¹), which is attributed to the weakening of the O-H bond's vibration frequency. researchgate.netiphy.ac.cn

The UV-Vis spectrum of TBHQ in an ethanol (B145695) solvent has also been simulated using TD-DFT with an SMD implicit solvent model. researchgate.netiphy.ac.cn The calculations identified the key electronic transitions responsible for the observed absorption peaks. researchgate.netiphy.ac.cn These theoretical predictions align well with experimental measurements, validating the computational approach. researchgate.netiphy.ac.cn

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for 2-Butylhydroquinone
SpectrumParameterTheoretical ValueExperimental ValueAttributed Transition/Vibration
UV-VisAbsorption Peak~268.8 nm~292 nmn→π* transition
UV-VisAbsorption Peak~221.4 nmNot specifiedπ→π* transition
UV-VisMaximum Absorption Peak&lt;200 nmNot specifiedπ→π* and σ→π* transitions
IRVibrational PeakNot specified3670–3070 cm⁻¹ (broad)O-H bond stretching (weakened by hydrogen bonding)

Data synthesized from references researchgate.netiphy.ac.cnnih.gov.

Computational Approaches to Structure-Activity Relationships

Computational methods are instrumental in elucidating the relationship between the chemical structure of TBHQ and its biological or environmental activity. These approaches include molecular docking to predict binding interactions and QSAR models to estimate environmental impact.

Molecular docking is a computational technique used to predict how a small molecule, such as TBHQ, binds to a macromolecular target, like a protein or DNA. science.gov This method helps to understand the interaction mechanism at a molecular level.

Studies have performed in silico molecular docking to evaluate TBHQ's interaction with specific biological targets. One such target is the Kelch-like ECH-associated protein 1 (Keap1), which is a key regulator of the Nrf2 antioxidant response pathway. mdpi.comnih.govnih.gov In a proof-of-concept docking assay, TBHQ was shown to interact with Keap1 with a calculated binding energy of -5.5491 kcal/mol. mdpi.comnih.govnih.gov This interaction energy was found to be more favorable than that of RA839, a known noncovalent binder to the Keap1-Kelch domain, but less favorable than that of monoethyl fumarate. mdpi.com The docking protocol for this study involved using a rigid receptor and a Triangle Matcher search algorithm, followed by pose refinement to identify the most energetically favorable conformations. mdpi.com

Other studies have investigated the interaction of TBHQ with calf thymus DNA. researchgate.net These investigations found that TBHQ molecules can intercalate between the base pairs of the DNA helix. researchgate.net

Table 2: Summary of In Silico Docking Simulations for 2-Butylhydroquinone
Biological TargetCalculated Binding Energy (kcal/mol)Key Findings
Keap1 (Kelch-like ECH-associated protein 1)-5.5491Interaction energy was higher than RA839 and lower than monoethyl fumarate, suggesting a potential binding interaction. mdpi.comnih.govnih.gov
Calf Thymus DNANot specifiedDocking simulations confirmed that TBHQ molecules could intercalate between DNA base pairs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activities, including its environmental fate. nih.govecetoc.org These models are used to predict endpoints like biodegradability or atmospheric degradation without extensive experimental testing. researchgate.netbohrium.com

While comprehensive QSAR models developed specifically for the environmental fate of TBHQ are not extensively detailed in the literature, its properties can be assessed using general estimation methods. For instance, the rate constant for the vapor-phase reaction of TBHQ with photochemically-produced hydroxyl radicals has been estimated using a structure estimation method. nih.gov This calculation predicts an atmospheric half-life of about 7.5 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov

Early research suggested that vegetable oils containing TBHQ might be poorly degraded in the environment due to potential toxicity to microorganisms. nih.gov However, later findings indicated that this antibacterial activity might be due to its oxidation product, tert-butylbenzoquinone, rather than TBHQ itself. nih.govnih.gov Developing robust QSARs for biodegradation requires more data on the mechanisms and rate-determining steps of the process to allow for a better-founded choice of molecular descriptors. nih.gov

Network Toxicology for Molecular Interaction Mapping

Network toxicology is an emerging approach that combines systems biology and computational toxicology to explore the molecular mechanisms of toxicity. mdpi.com It involves constructing interaction networks of a compound's potential protein targets to understand its broader biological effects. mdpi.comresearchgate.net

A network toxicology study was conducted to explore the potential targets and toxic mechanisms of TBHQ, among other food additives. mdpi.com The process involved identifying potential protein targets for TBHQ using multiple databases, such as SwissTargetPrediction, Batman-TCM, SuperPred, and SEA. mdpi.com From this, a core target interaction network was constructed. mdpi.com

The analysis for TBHQ revealed a complex network of interactions involving various types of RNA molecules. mdpi.com This computational approach provides a systems-level view of the potential biological perturbations caused by TBHQ, moving beyond single-target interactions. mdpi.com

Table 3: Summary of Network Toxicology Findings for 2-Butylhydroquinone
Network ComponentNumber Identified
mRNAs in Core Target Interaction Network4
miRNAs in Core Target Interaction Network74
lncRNAs in Core Target Interaction Network489

Data from reference mdpi.com.

Computational Identification of Potential Molecular Targets and Pathways

Computational methods, particularly in silico analysis and molecular docking, have become instrumental in identifying the potential molecular targets of 2-Butylhydroquinone (TBHQ) and elucidating the biological pathways it may influence. These approaches allow for the prediction of interactions between TBHQ and various proteins, offering insights into its mechanisms of action.

One study utilized online databases to identify 49 potential protein targets for TBHQ. nih.govnih.gov Following this initial screening, a proof-of-concept molecular docking simulation was conducted to evaluate the interaction between TBHQ and Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Keap1 is a key protein in the cellular antioxidant response, acting as a negative regulator of the transcription factor Nrf2. The simulation predicted a notable interaction energy between TBHQ and Keap1, suggesting a potential mechanism for TBHQ's observed biological activities. nih.govnih.gov

Further in silico research has explored the binding of TBHQ to a range of other core biological targets. Molecular docking simulations have been performed to predict the interactions of TBHQ with proteins such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), Interferon-gamma (IFNG), Interleukin-1beta (IL-1B), Hypoxia-inducible factor 1-alpha (HIF1A), Estrogen receptor alpha (ESR1), and Albumin (ALB). researchgate.net These studies help to build a broader picture of the pathways that TBHQ might modulate, including those related to inflammation and hormone regulation. researchgate.net

Beyond protein targets, computational and experimental studies have investigated the interaction between TBHQ and deoxyribonucleic acid (DNA). nih.govresearchgate.net Molecular modeling, along with techniques like multispectroscopic analysis and gel electrophoresis, has suggested that TBHQ can interact with DNA, potentially through intercalation between base pairs, driven largely by hydrophobic forces. nih.gov This interaction has been shown to have the potential to alter DNA's conformation. nih.gov

The table below summarizes the findings from a molecular docking study, indicating the predicted interaction energy of TBHQ with a key biological target.

Molecular TargetPredicted Interaction Energy (kcal/mol)
Kelch-like ECH-associated protein 1 (Keap1)-5.5491 nih.gov

Solubility and Phase Behavior Modeling

The solubility of a compound is a critical parameter in various applications, from pharmaceutical formulation to industrial process design. Thermodynamic models are frequently employed to predict and correlate the solubility of chemical compounds in different solvents and at various temperatures, providing valuable data for process optimization.

Application of Thermodynamic Models (e.g., UNIQUAC, Apelblat, Van’t Hoff Equations) for Solubility Prediction

Thermodynamic models such as the Universal Quasi-Chemical (UNIQUAC) equation, the modified Apelblat equation, and the Van’t Hoff equation are widely used to describe the solid-liquid equilibrium of chemical compounds. The Apelblat and Van't Hoff equations are particularly common for correlating experimental solubility data with temperature. whiterose.ac.ukwhiterose.ac.ukacs.orgresearchgate.net These models can accurately fit experimental data and are used to calculate thermodynamic parameters of dissolution, such as enthalpy and entropy. whiterose.ac.uk

While extensive studies have applied these models to compounds structurally similar to 2-Butylhydroquinone, such as 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), a thorough search of the available scientific literature did not yield specific studies applying the UNIQUAC, Apelblat, or Van’t Hoff equations to predict the solubility of 2-Butylhydroquinone (TBHQ). whiterose.ac.ukwhiterose.ac.ukacs.orgresearchgate.net Consequently, specific model parameters and predictive data tables for the solubility of 2-Butylhydroquinone in various solvents using these models are not available. The application of such models would require experimental solubility data for TBHQ, which could then be correlated to determine the model-specific parameters.

Mechanistic Biological Activity Studies of 2 Butylhydroquinone in Vitro and Cellular Focus

Cellular Antioxidant Mechanisms

2-Butylhydroquinone (tBHQ), a phenolic antioxidant, demonstrates significant activity at the cellular level, primarily through the modulation of endogenous antioxidant defense systems. Its mechanisms involve the activation of specific signaling pathways and the induction of protective enzymes.

The primary mechanism by which 2-Butylhydroquinone exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. plos.orgspandidos-publications.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. spandidos-publications.comphysiology.org 2-Butylhydroquinone can cause the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to stabilize and move into the nucleus. plos.orgnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. plos.orgphysiology.org

This activation leads to the upregulation of a suite of cytoprotective genes. Studies have shown that treatment with tBHQ significantly increases the expression of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase 2 (SOD2). imrpress.comresearchgate.net For instance, in human keratinocytes, tBHQ was found to upregulate NQO1 and HO-1. researchgate.net Similarly, in H9c2 cardiomyocytes, tBHQ pretreatment led to increased expression of Nrf2, SOD, CAT, and HO-1. spandidos-publications.com In neonatal hypoxic-ischemic brain damage models, tBHQ administration increased the expression of Nrf2, HO-1, NQO1, and SOD2. imrpress.com This Nrf2-mediated gene expression enhances the cell's capacity to neutralize reactive oxygen species and electrophilic compounds. plos.org

The activation of Nrf2 by tBHQ can also be influenced by other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can control the nuclear translocation and activation of Nrf2. plos.orgnih.gov

Table 1: Effect of 2-Butylhydroquinone on the Expression of Nrf2-Dependent Genes

Cell/Tissue TypeGeneOutcome of tBHQ TreatmentReference
H9c2 cardiomyocytesNrf2, SOD, CAT, HO-1Increased expression spandidos-publications.com
Human keratinocytesNQO1, HO-1Upregulated researchgate.net
Neonatal HIBD ratsNrf2, HO-1, NQO1, SOD2Increased expression imrpress.com
Rat retinal precursor cells (R28)Nrf2, NQO1, HO-1, CAT, SOD2Increased expression researchgate.net
Mouse LiverCyp1a1, Cyp1a2Upregulated plos.org

A key consequence of Nrf2 activation by 2-Butylhydroquinone is the induction of Phase II xenobiotic metabolizing enzymes. nih.govresearchgate.netkoreascience.kr These enzymes play a crucial role in the detoxification of foreign compounds (xenobiotics) and endogenous toxins by converting them into more water-soluble and easily excretable forms. The induction of enzymes like NQO1 and glutathione (B108866) S-transferases (GSTs) is a hallmark of the protective effect of tBHQ. plos.orgfrontiersin.org

Studies in mouse liver have demonstrated that tBHQ treatment leads to changes in the gene expression of various Phase I, II, and III drug-metabolizing enzymes and transporters. plos.orgnih.gov The induction of these detoxification enzymes contributes significantly to the chemopreventive properties attributed to tBHQ. plos.orgnih.gov The ability of tBHQ to upregulate these enzymes is directly linked to its function as an activator of the Nrf2-ARE pathway. nih.govnih.gov

2-Butylhydroquinone has been shown to effectively reduce intracellular levels of reactive oxygen species (ROS). spandidos-publications.com Excessive ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids. spandidos-publications.com In various cell models, pretreatment with tBHQ has been demonstrated to inhibit the overproduction of intracellular ROS induced by stressors. spandidos-publications.comimrpress.com For example, in ethanol-exposed H9c2 cardiomyocytes, tBHQ pretreatment significantly diminished the generation of ROS. spandidos-publications.com This effect is largely a downstream consequence of the upregulation of antioxidant enzymes, such as SOD and CAT, through the Nrf2 pathway, which are responsible for scavenging ROS. spandidos-publications.comresearchgate.net By bolstering these enzymatic defenses, tBHQ enhances the cell's capacity to maintain redox homeostasis and protects it from oxidative damage. physiology.orgnih.gov

Molecular Interactions with Biological Macromolecules

Beyond its effects on cellular signaling pathways, 2-Butylhydroquinone can directly interact with key biological macromolecules, namely DNA and proteins.

Studies have investigated the interaction between 2-Butylhydroquinone and DNA, revealing that it can bind to the DNA helix. The primary mode of this interaction has been identified as intercalation, where the planar ring system of the tBHQ molecule inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This intercalation is supported by several lines of experimental evidence, including:

Hyperchromism: An increase in the UV absorption of DNA upon binding with tBHQ. researchgate.net

Viscosity: A sharp increase in the specific viscosity of DNA solutions, which is characteristic of helix elongation caused by intercalation. researchgate.netnih.gov

Fluorescence Quenching: A decrease in the fluorescence of tBHQ in the presence of increasing amounts of DNA. researchgate.net

These interactions can lead to conformational changes in the DNA structure, with some studies suggesting a transition from the typical B-form to the A-form of DNA. nih.govresearchgate.net The binding affinity of tBHQ to calf thymus DNA (ctDNA) has been found to be in the order of 10⁴ L mol⁻¹. researchgate.net It is proposed that this binding is driven by hydrophobic interactions, van der Waals forces, and hydrogen bonds. nih.gov While this binding is a key aspect of its molecular activity, it has also been noted that the combination of tBHQ and certain metal ions, like Cu(II), can induce DNA damage. researchgate.net The metabolic derivative of tBHQ, tert-butylbenzoquinone (TBBQ), has also been shown to induce oxidative DNA damage through intercalation-mediated mechanisms. mdpi.com

Table 2: Summary of 2-Butylhydroquinone Interaction with DNA

ParameterObservationImplicationReference
Binding ModeIntercalation between DNA base pairsInsertion of tBHQ into the DNA helix researchgate.netresearchgate.net
DNA ConformationChange from B-form to A-formAlteration of DNA structure nih.govresearchgate.net
Binding Constant (K)~10⁴ L mol⁻¹Moderate binding affinity researchgate.net
ViscositySharp increase in specific viscosity of DNAElongation of the DNA helix researchgate.netnih.gov

2-Butylhydroquinone has been shown to interact with proteins, with bovine serum albumin (BSA) being a well-studied model. capes.gov.bruvic.cacabidigitallibrary.org Serum albumins are major transport proteins in the circulatory system, and their interaction with xenobiotics can influence the distribution and bioavailability of these compounds. nih.gov

Spectroscopic studies, including spectrofluorimetry, circular dichroism (CD), and FT-IR, have revealed that tBHQ binds to BSA, leading to changes in the protein's secondary structure, specifically a reduction in its α-helix content. nih.govcapes.gov.br The quenching of BSA's intrinsic fluorescence by tBHQ is indicative of a static quenching mechanism, which implies the formation of a ground-state complex between tBHQ and BSA. capes.gov.bruvic.ca

The binding is driven primarily by hydrophobic forces and hydrogen bonding. capes.gov.bruvic.cacabidigitallibrary.org Thermodynamic analysis has shown a negative enthalpy change (ΔH) and a positive entropy change (ΔS), which supports the involvement of these types of interactions. capes.gov.bruvic.ca The binding site for tBHQ on BSA has been identified in Subdomain IIA, which is also the location of the tryptophan residue Trp-212. nih.gov

Table 3: Thermodynamic Parameters for the Binding of 2-Butylhydroquinone to Bovine Serum Albumin

Thermodynamic ParameterValueIndicationReference
ΔG (Gibbs Free Energy)NegativeSpontaneous binding process capes.gov.bruvic.ca
ΔH (Enthalpy Change)NegativeExothermic reaction, hydrogen bonding involved capes.gov.bruvic.ca
ΔS (Entropy Change)PositiveIncreased disorder, hydrophobic interactions are major driving forces capes.gov.bruvic.ca

Influence on Specific Enzyme Activities (e.g., Arachidonic Acid Metabolism, 5-Lipoxygenase, Cyclooxygenase-2)

In vitro studies on purified enzymes have demonstrated that 2-Butylhydroquinone (tBHQ) influences the arachidonic acid (AA) metabolic pathway. tandfonline.com Specifically, tBHQ has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the production of pro-inflammatory leukotrienes. tandfonline.comresearchgate.net In a study using human neutrophils, tBHQ inhibited 5-LO with an IC50 value of 13.5 µM. tandfonline.comresearchgate.net This indicates that tBHQ can directly interfere with this key inflammatory pathway.

Conversely, studies on purified enzymes have found that tBHQ does not significantly affect the activity of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2), enzymes responsible for prostaglandin (B15479496) synthesis. tandfonline.comresearchgate.net In contrast, the related compound 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) was found to be a potent inhibitor of both 5-LO and COX-2, with IC50 values of 1.8 µM and 14.1 µM, respectively. tandfonline.comresearchgate.netmedchemexpress.comchemsrc.com The inhibitory action of DTBHQ on COX enzymes was confirmed in tests on pure enzymes, which showed it particularly targets COX-2. tandfonline.com In silico studies suggest that DTBHQ's inhibition of 5-LO may involve interactions with the catalytic iron atom and hydrogen bonding with amino acid residues like His367 or His372. tandfonline.comresearchgate.net

Inhibitory Concentrations (IC50) of tBHQ and Related Compounds on Enzymes of the Arachidonic Acid Pathway

CompoundEnzymeIC50 (µM)Source(s)
2-Butylhydroquinone (tBHQ)5-Lipoxygenase (5-LO)13.5 tandfonline.comresearchgate.net
2-Butylhydroquinone (tBHQ)Cyclooxygenase-1 (COX-1)> 50 (No significant inhibition) tandfonline.comresearchgate.net
2-Butylhydroquinone (tBHQ)Cyclooxygenase-2 (COX-2)> 50 (No significant inhibition) tandfonline.comresearchgate.net
2,5-di-tert-butylhydroquinone (DTBHQ)5-Lipoxygenase (5-LO)1.8 tandfonline.comresearchgate.netmedchemexpress.com
2,5-di-tert-butylhydroquinone (DTBHQ)Cyclooxygenase-2 (COX-2)14.1 tandfonline.comresearchgate.netmedchemexpress.com

Investigation of Ligand-Receptor Interactions (e.g., Aryl Hydrocarbon Receptor)

Research has identified 2-Butylhydroquinone (tBHQ) as a novel ligand for the Aryl Hydrocarbon Receptor (AhR). researchgate.netnih.gov Studies using murine hepatoma (Hepa 1c1c7) and human hepatoblastoma (HepG2) cells demonstrated that tBHQ can induce the expression of Cytochrome P450 1A1 (CYP1A1), a well-known AhR target gene. researchgate.netnih.gov This induction was observed at the mRNA, protein, and activity levels in a concentration-dependent manner. nih.gov

The mechanism of this induction is transcriptional, as the RNA polymerase inhibitor actinomycin (B1170597) D completely blocked the tBHQ-mediated increase in CYP1A1 mRNA. nih.gov Furthermore, the involvement of the AhR was confirmed by the fact that an AhR antagonist, resveratrol, inhibited the increase in CYP1A1 activity. nih.gov Gel electrophoretic mobility shift assays confirmed that tBHQ treatment leads to the activation and nuclear translocation of the AhR, allowing it to bind to DNA and regulate gene expression. nih.gov This direct, AhR-dependent gene induction represents a significant mechanism of action for tBHQ. nih.gov While tBHQ can act as an AhR ligand, its affinity is noted to be less than that of the classic ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net

Modulation of Cellular Processes and Signaling Pathways

2-Butylhydroquinone (tBHQ) has been shown to significantly modulate apoptotic signaling cascades in various in vitro models. A key mechanism is its influence on the Bcl-2 family of proteins, which are critical regulators of apoptosis. In several cell types, including H9c2 cardiomyocytes and rat retinal precursor cells (R28), pre-treatment with tBHQ enhanced the expression of the anti-apoptotic protein Bcl-2. arctomsci.comnih.govmedchemexpress.comspandidos-publications.com Concurrently, tBHQ inhibited the expression of the pro-apoptotic protein Bax. arctomsci.commedchemexpress.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio is crucial for promoting cell survival over cell death. mdpi.comresearchgate.net

Furthermore, tBHQ demonstrates a protective effect on mitochondrial integrity, a central component of the intrinsic apoptotic pathway. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. nih.gov Studies have shown that tBHQ can prevent or reverse the reduction of mitochondrial membrane potential induced by stressors like glutamate (B1630785) and tert-butyl hydroperoxide (TBHP). nih.govnih.govresearchgate.netnih.gov By preserving mitochondrial membrane potential, tBHQ inhibits a critical step that leads to the release of pro-apoptotic factors and subsequent caspase activation. nih.govnih.gov These findings collectively indicate that tBHQ's anti-apoptotic effects are mediated, at least in part, by up-regulating Bcl-2 expression and inhibiting mitochondria-dependent apoptotic pathways. nih.govspandidos-publications.comresearchgate.net

Effects of tBHQ on Key Apoptotic Markers in Cellular Models

Apoptotic MarkerEffect of tBHQCell Model(s)Source(s)
Bcl-2 ExpressionIncreasedH9c2 Cardiomyocytes, R28 Retinal Cells arctomsci.comnih.govmedchemexpress.comspandidos-publications.com
Bax ExpressionDecreasedH9c2 Cardiomyocytes arctomsci.commedchemexpress.comspandidos-publications.com
Mitochondrial Membrane Potential (ΔΨm)Protected/RestoredRat Chondrocytes, R28 Retinal Cells, HT-22 Neuronal Cells nih.govnih.govresearchgate.netnih.gov
Caspase-3 Expression/ActivityDecreased/InhibitedH9c2 Cardiomyocytes arctomsci.commedchemexpress.comspandidos-publications.com

In vitro research has demonstrated that 2-Butylhydroquinone (tBHQ) can activate specific cell types within the central nervous system, notably Müller glial cells. nih.govresearchgate.net In a study investigating the protective effects of tBHQ against glutamate-induced excitotoxicity in rat retinal precursor cells (R28 cells), a key finding was the activation of Müller glial cells by tBHQ. nih.govresearchgate.net Müller cells are the principal glial cells of the retina, playing crucial roles in retinal homeostasis, structural support, and neuroprotection. Their activation is a significant finding, suggesting that tBHQ may exert its protective effects in the retina partly by modulating the function of these supportive cells. Other studies have noted that tBHQ is a potent activator of the Nrf2 antioxidant pathway in other glial cells, such as astrocytes, but not in neurons, highlighting a degree of cell-type specificity in its action. nih.govmdpi.com

The effect of 2-Butylhydroquinone (tBHQ) on the plasma membrane potential of non-excitable cells has been examined using rat thymocytes. researchgate.netresearchgate.netnih.gov In these cells, tBHQ induces a biphasic change in the membrane potential: an initial hyperpolarization followed by a sustained depolarization. nih.govcore.ac.uk

The initial hyperpolarization is attributed to the activation of Ca²⁺-dependent K⁺ channels. nih.govcore.ac.uk This was determined by experiments showing that tBHQ elevates intracellular calcium ([Ca²⁺]i) levels, which in turn opens these potassium channels, leading to an efflux of K⁺ ions and a more negative membrane potential. nih.gov

The subsequent depolarization phase is caused by a non-specific increase in the ionic permeability of the plasma membrane. nih.govcore.ac.uk This suggests that at higher concentrations or with prolonged exposure, tBHQ disrupts the selective permeability of the cell membrane, allowing for a general influx of ions that depolarizes the cell. nih.gov These changes in membrane potential are significant as they can disturb cellular signaling in non-excitable cells like lymphocytes. researchgate.netnih.gov

Influence on Lipid Bioavailability and Metabolism in In Vitro Systems

In vitro models simulating digestion and absorption have revealed that 2-Butylhydroquinone (tBHQ) can influence the bioavailability and metabolism of lipids. uj.edu.plresearchgate.net A study utilizing a model high-fat product and Caco-2 cells, a line of human intestinal epithelial cells, found that the presence of tBHQ increased the intestinal absorption of triacylglycerols. uj.edu.plresearchgate.netbibliotekanauki.pl

Furthermore, tBHQ was observed to modify the structure and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary lipids from the intestines to the rest of the body. The addition of tBHQ to the model product resulted in the inhibition of apolipoprotein-IV (apoA-IV) synthesis in the Caco-2 cells. uj.edu.plresearchgate.net This led to the secretion of chylomicrons that were smaller in size but greater in number compared to the control group without the antioxidant. uj.edu.plresearchgate.net These findings suggest that tBHQ can directly impact the physiological processes of lipid absorption and packaging at the cellular level. uj.edu.pl

In Vitro Effects of tBHQ on Lipid Metabolism Parameters

ParameterObserved Effect of tBHQIn Vitro ModelSource(s)
Intestinal Absorption of TriacylglycerolsIncreasedCaco-2 Cells uj.edu.plresearchgate.net
Apolipoprotein-IV (apoA-IV) SynthesisInhibitedCaco-2 Cells uj.edu.plresearchgate.net
Chylomicron StructureSecretion of smaller but more numerous particlesCaco-2 Cells uj.edu.plresearchgate.net

Industrial and Technological Applications Research of 2 Butylhydroquinone

Antioxidant Role in Material Science and Engineering

2-Butylhydroquinone is a versatile additive in material science, valued for its ability to protect materials from degradation caused by oxidation. This protection is crucial for maintaining the integrity and performance of a wide range of products.

Stabilization of Polymers and Synthetic Fibers

In the realm of polymer science, 2-Butylhydroquinone serves as a crucial stabilizer for polymers and synthetic fibers. atamanchemicals.comindustrialchemicals.gov.au The antioxidant properties of TBHQ help in preventing the degradation of these materials that can occur during processing and throughout their service life. industrialchemicals.gov.auuobasrah.edu.iq By scavenging free radicals, it effectively interrupts the auto-oxidation chain reactions that lead to the deterioration of polymer properties. chempoint.comeastman.com Computational studies have affirmed the potential of TBHQ to protect polymeric materials due to its favorable bond dissociation enthalpy, which allows it to donate a hydrogen atom and neutralize radicals. uobasrah.edu.iqresearchgate.net This stabilization is critical for maintaining the mechanical strength, flexibility, and appearance of a variety of synthetic polymers. mdpi.com

Preservation of Resins, Varnishes, and Lacquers

2-Butylhydroquinone is widely incorporated into the formulations of resins, varnishes, and lacquers to prevent their oxidative degradation. atamanchemicals.comatamanchemicals.comhasinotech.com Its role as an antioxidant is to extend the shelf life and maintain the quality of these coatings. atamanchemicals.comgoogle.com By inhibiting oxidation, TBHQ helps in preventing the discoloration, loss of gloss, and changes in the viscosity of these materials. atamanchemicals.comeastman.com It is particularly effective in unsaturated polyester (B1180765) resins, where it acts as a storage inhibitor. chempoint.comeastman.com Furthermore, it functions as an anti-skinning agent in paints, preventing the formation of a solid layer on the surface when exposed to air. eastman.com

Applications in Rubber Industry Formulations

The rubber industry utilizes 2-Butylhydroquinone as an antioxidant in its formulations. mst.dkindiamart.comgoogle.com It helps to protect rubber articles from degradation due to heat, oxygen, and ozone, which can cause cracking, stiffening, and loss of elasticity. eastman.commst.dk TBHQ is also used as a stopping agent in rubber emulsions. eastman.com The industrial-grade version of TBHQ finds application as an antioxidant in the rubber industry. atamanchemicals.com

Chemical Process Stabilization

Beyond its role in preserving finished materials, 2-Butylhydroquinone is instrumental in stabilizing various chemical processes, preventing undesirable reactions that can compromise efficiency and safety.

Inhibition of Undesired Polymerization in Industrial Processes

A significant industrial application of 2-Butylhydroquinone is its use as a polymerization inhibitor. made-in-china.comsdyibaishi.comgoogle.com It is highly effective in preventing or slowing down the spontaneous polymerization of reactive monomers, particularly in unsaturated resins. chempoint.comsdyibaishi.com This is crucial during the synthesis, purification, and storage of these chemicals. chempoint.com By reacting with free radicals that initiate polymerization, TBHQ interrupts the chain reaction, ensuring the stability and quality of the final polymer product. eastman.comsdyibaishi.com It is noted for its high efficiency, with a small amount being sufficient to achieve good polymerization inhibition under normal storage conditions. sdyibaishi.com Its high solubility and effectiveness at elevated temperatures make it a valuable inhibitor in many applications. made-in-china.com

Stabilization in Oil Field Applications

2-Butylhydroquinone is also utilized as a stabilizer in oil field applications. atamanchemicals.comatamanchemicals.comhasinotech.com In this context, it acts as an antioxidant and corrosion inhibitor. For instance, it is added to biodiesel to prevent gum formation and improve its stability. industrialchemicals.gov.auhasinotech.com Its antioxidant properties help to retard the oxidative deterioration of various oil-field additives, ensuring their performance and extending their storage life. atamanchemicals.comatamanchemicals.com

Energy Sector Applications

Enhancement of Oxidative Stability in Biodiesel

2-Butylhydroquinone, commonly known as tertiary-butylhydroquinone (TBHQ), is a synthetic aromatic organic compound widely recognized for its antioxidant properties. atamanchemicals.comebi.ac.uk In the energy sector, it plays a crucial role as a stabilizer in biodiesel to prevent oxidative degradation. atamanchemicals.com Biodiesel, comprised of fatty acid methyl esters (FAME), is susceptible to oxidation, particularly when it contains unsaturated fatty acid esters and is exposed to factors like air, heat, and ultraviolet light. scispace.come3s-conferences.org This oxidation process can lead to the formation of sediments and gums, which may cause corrosion and blockages in fuel pumps and filters. scispace.com

The addition of antioxidants like TBHQ is a primary method for improving the oxidative stability of biodiesel. e3s-conferences.org Antioxidants function by interrupting the oxidation process, reacting with free radicals before they can degrade the fuel. e3s-conferences.org TBHQ is considered one of the most effective antioxidants for this purpose, demonstrating superior performance in enhancing the oxidative stability of various types of biodiesel. scispace.come3s-conferences.org Its effectiveness stems from its ability to inhibit the autopolymerization of organic peroxides, thereby extending the storage life of the fuel. atamanchemicals.com This is particularly beneficial when the biodiesel is produced from waste or low-quality oils. atamanchemicals.com

Research has shown that TBHQ can significantly increase the induction period (IP) of biodiesel, a key measure of its oxidative stability. udmercy.edu Studies comparing various synthetic antioxidants have often found TBHQ to be the most potent. For instance, one study ranked the efficiency of antioxidants as TBHQ > Pyrogallol (PyG) > Propyl Gallate (PrG) > 2-tert-Butylhydroanisole (TBHA) > 2,5-Di-tert-butylhydroquinone (B1670977) (DTBHQ). scispace.com The concentration of TBHQ used typically ranges from 250 to 700 ppm. scispace.com

The synergistic effect of combining TBHQ with other antioxidants, such as Butylated Hydroxytoluene (BHT), has also been investigated. e3s-conferences.org While TBHQ is highly effective, its solubility in oil can be limited. e3s-conferences.org BHT, being more oil-soluble, can complement TBHQ, and their combined use can outperform single antioxidants in improving biodiesel's oxidative stability. e3s-conferences.org

Efficacy of Various Antioxidants on Biodiesel Stability
AntioxidantTypical Concentration Range (ppm)Observed Efficacy RankingKey Findings
2-Butylhydroquinone (TBHQ)250 - 7001Offers the best oxidation stability for various biodiesels. scispace.com
Pyrogallol (PyG)Not Specified2Less effective than TBHQ but outperforms PrG, TBHA, and DTBHQ. scispace.com
Propyl Gallate (PrG)Not Specified3Shows moderate effectiveness. scispace.com
2-tert-Butylhydroanisole (TBHA)Not Specified4Lower efficacy compared to TBHQ, PyG, and PrG. scispace.com
2,5-Di-tert-butylhydroquinone (DTBHQ)Not Specified5Least effective among the tested antioxidants in this study. scispace.com

Role in Biolubricant Preservation

Similar to its application in biodiesel, 2-Butylhydroquinone is instrumental in preserving biolubricants. Biolubricants, derived from renewable sources like vegetable oils, face similar challenges of oxidative degradation, which can alter their viscosity and acidity, thereby diminishing their performance. mdpi.comnih.gov The presence of double bonds in the fatty acid chains of the base oils makes them prone to auto-oxidation. mdpi.com

TBHQ is recognized as one of the most effective synthetic antioxidants for enhancing the oxidative stability of biolubricants. nih.gov By scavenging free radicals, it delays the onset of oxidation, preventing polymerization and the formation of free fatty acids that compromise the lubricant's properties. mdpi.comresearchgate.net Research has demonstrated that the addition of TBHQ can significantly increase the induction point of biolubricants. For example, adding 2500 ppm of TBHQ to a biolubricant derived from waste cooking oil resulted in a considerable increase in its oxidative stability. researchgate.net

Studies monitoring the properties of biolubricants during oxidation have shown that the presence of TBHQ helps maintain key quality parameters like viscosity and acid number for extended periods. nih.gov For instance, the addition of 2114 mg·L⁻¹ of TBHQ to a frying oil-based biolubricant effectively preserved its quality during oxidation, while the concentration of TBHQ itself decreased, proving its role in combating the oxidative process. nih.gov The effectiveness of TBHQ can sometimes be influenced by the specific composition of the biolubricant and the presence of any residual catalysts from the production process, which can themselves promote oxidation. nih.govnih.gov

Impact of TBHQ on Biolubricant Properties During Oxidation
Biolubricant BaseTBHQ ConcentrationKey ObservationReference
Waste Cooking Oil2500 ppmConsiderable increase in oxidative stability. researchgate.net
Frying Oil2114 mg·L⁻¹Maintained key quality parameters (viscosity, acid number) during oxidation. nih.gov
High-Oleic Safflower Oil500 ppmKept viscosity and acid number stable during oxidation conditions for up to 8 hours. researchgate.net
Palm Oil150-300 ppmImproved the Oxidation Onset Temperature (OOT) by as much as 100°C. globalscientificjournal.com

Specialized Chemical Applications

Use as a Fixative to Enhance Fragrance Stability in Perfumery

The antioxidant properties of TBHQ also contribute to its function as a stabilizer in fragrances. atamanchemicals.com It helps to prevent the degradation of the fragrance formulation that can occur due to oxidation, which can lead to discoloration and spoilage. atamanchemicals.com An ideal characteristic of TBHQ for this application is that it is virtually odorless at the concentrations typically used, ensuring it does not interfere with the intended scent profile of the perfume. atamanchemicals.com This makes it a valuable tool for perfumers to ensure that the fragrance remains consistent and long-lasting from the moment of application. marjanindustries.com

Function as a Building Block or Intermediate in Pharmaceutical Synthesis

Beyond its role as a stabilizer, 2-Butylhydroquinone serves as an important intermediate in organic synthesis, including for the pharmaceutical industry. cleanscience.co.infengyangchem.com Its chemical structure, featuring a hydroquinone (B1673460) ring substituted with a tert-butyl group, makes it a versatile building block for creating more complex molecules. ebi.ac.ukatamanchemicals.com The hindered hydroxyl group, in particular, makes it an interesting starting point for various chemical reactions. atamanchemicals.comeastman.com

TBHQ is used in the synthesis of other organic compounds and can be a raw material for pharmaceutical intermediates. cleanscience.co.inlongchangchemical.comsincerechemical.com The process for synthesizing TBHQ itself typically involves the alkylation of hydroquinone with a source of a tert-butyl group, such as tert-butanol (B103910) or isobutylene (B52900), in the presence of an acid catalyst. scispace.comgoogle.com This foundational reaction provides the basis for its subsequent use in more elaborate synthetic pathways aimed at producing a variety of chemical products, including those with potential pharmaceutical applications. fengyangchem.com

Environmental Chemistry and Fate Studies of 2 Butylhydroquinone

Environmental Release and Distribution Pathways

The journey of 2-Butylhydroquinone into the environment begins from its points of manufacture and use. Its release is a consequence of both industrial processes and domestic consumption, leading to its distribution across various environmental compartments.

Assessment of Discharge from Industrial and Domestic Sources

2-Butylhydroquinone is released into the environment through various waste streams originating from its production and extensive use. nih.gov Industrially, it serves as an antioxidant and stabilizer in a wide array of products, including fuels, inks, toners, coatings, polymers, resins, and lacquers. europa.euatamanchemicals.com It is also used in the manufacture of chemicals and plastic products. europa.eu Release can occur during the manufacturing process itself, such as through formulation of mixtures or in the production of articles where it is used as a processing aid. europa.eu

Domestic sources also contribute significantly to its environmental load. 2-Butylhydroquinone is a component in consumer goods like cosmetics and food products, where it acts as a preservative. atamanchemicals.comindustrialchemicals.gov.au Its use in food packaging, rubber, and coating products can lead to environmental release through migration to the surface of these articles and subsequent detachment from abrasion and normal use. industrialchemicals.gov.au The disposal of these products ultimately contributes to the presence of 2-Butylhydroquinone in waste streams.

Presence and Transport in Treated Sewage Treatment Plant (STP) Effluents

A primary pathway for 2-Butylhydroquinone to enter aquatic environments is through wastewater treatment plants (STPs). industrialchemicals.gov.au The chemical is found in both industrial and domestic wastewater, which is then channeled to STPs. iwaponline.com Studies have detected 2-Butylhydroquinone in both the influent (incoming wastewater) and effluent (treated water) of these facilities. industrialchemicals.gov.aumdpi.com

For instance, a monitoring study in Sweden detected TBHQ in STP influent and effluent samples. industrialchemicals.gov.au Another qualitative analysis of wastewater in Durban, South Africa, also confirmed the presence of tert-butylhydroquinone (B1681946) in both influent and effluent samples. mdpi.com While STPs can remove a portion of the chemical—with one model estimating up to 41% removal by biodegradation—a significant amount can still be discharged with the treated effluent into surface waters. industrialchemicals.gov.au This makes STP effluent a major emission pathway for 2-Butylhydroquinone into the aquatic environment. industrialchemicals.gov.auscbt.com

Based on international monitoring data, maximum concentrations of TBHQ in treated STP effluent in Australia have been estimated to be 0.079 µg/L. industrialchemicals.gov.au

Abiotic and Biotic Transformation Pathways

Once released into the environment, 2-Butylhydroquinone is subject to various transformation processes, both biotic (mediated by living organisms) and abiotic (chemical or physical processes). These transformations can alter its structure and properties, leading to the formation of new compounds.

Microbial Demethylation Processes Leading to Environmental Degradates

An important biotic transformation pathway related to 2-Butylhydroquinone involves its formation from another widely used antioxidant, butylated hydroxyanisole (BHA). In the environment, BHA can undergo microbial demethylation, a process where microorganisms remove a methyl group from the BHA molecule, transforming it into 2-Butylhydroquinone. industrialchemicals.gov.auresearchgate.netresearchgate.netnih.gov This makes TBHQ not only a primary pollutant but also a significant environmental degradate of BHA. industrialchemicals.gov.au This shared degradation pathway links the environmental fate of both compounds. industrialchemicals.gov.au

Formation and Characterization of Environmental Transformation Products

2-Butylhydroquinone itself can be transformed in the environment. A primary abiotic transformation pathway is oxidation. In the presence of dissolved oxygen in environmental waters, 2-Butylhydroquinone can be oxidized to form 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ), also referred to as tert-butylbenzoquinone (TQ). nih.govindustrialchemicals.gov.auacs.orgacs.org This conversion is a key aspect of its environmental fate. industrialchemicals.gov.au

TBBQ is considered the major oxidation product of TBHQ. researchgate.netresearchgate.net Interestingly, this transformation is not always a one-way process. In organisms, TBBQ can be reduced back to TBHQ. industrialchemicals.gov.au The interconversion between TBHQ and its oxidized form, TBBQ, is a critical factor in its environmental behavior. researchgate.net

Environmental Transformation Pathways of 2-Butylhydroquinone
Parent CompoundTransformation ProcessResulting ProductSignificance
Butylated Hydroxyanisole (BHA)Microbial Demethylation2-Butylhydroquinone (TBHQ)TBHQ is a key environmental degradate of BHA. industrialchemicals.gov.aunih.gov
2-Butylhydroquinone (TBHQ)Oxidation2-tert-butyl-1,4-benzoquinone (TBBQ)TBBQ is the primary oxidation product of TBHQ in the environment. industrialchemicals.gov.auresearchgate.net
2-tert-butyl-1,4-benzoquinone (TBBQ)Reduction (in organisms)2-Butylhydroquinone (TBHQ)Demonstrates the potential for interconversion between the two compounds. industrialchemicals.gov.au

Environmental Persistence Characterization

The persistence of a chemical in the environment is a measure of how long it remains before being broken down. Studies and assessments indicate that 2-Butylhydroquinone exhibits characteristics of a persistent substance.

Due to insufficient evidence from ready biodegradability tests, and as a precautionary measure, 2-Butylhydroquinone is categorized as persistent in water and sediments in some environmental assessments. industrialchemicals.gov.au While it is expected to undergo some level of degradation in the environment, as shown by its partial removal in STPs, its inherent resistance to rapid breakdown contributes to its persistence. industrialchemicals.gov.au

Biodegradability Data for Butylhydroquinone Compounds
CompoundTest GuidelineResultInterpretation
2,5-di-tert-butylhydroquinone (B1670977)Not specified19 % (28 d)Not readily biodegradable. chempoint.com
tert-ButylhydroquinoneAnalogous compound data (t-butylphenol)0-14% in 28 daysSuggests that t-butylhydroquinone is not readily biodegradable. nih.gov

Bioaccumulation Potential in Aquatic Ecosystems

The bioaccumulation of a chemical substance in an organism occurs when the rate of uptake from the surrounding environment exceeds the rate of elimination. In aquatic ecosystems, this is a critical factor in assessing the potential environmental risk of a compound. For 2-Butylhydroquinone, also known as tert-butylhydroquinone (TBHQ), studies have been conducted to determine its potential to accumulate in aquatic life.

The potential for a chemical to bioconcentrate in aquatic organisms is often expressed by the bioconcentration factor (BCF). europa.eu The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. ekb.eg A high BCF value suggests a higher likelihood of the chemical accumulating in the food chain.

Research indicates that 2-Butylhydroquinone has a low potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au An estimated BCF of 24 was calculated for fish, which suggests a low potential for bioconcentration according to standard classification schemes. nih.gov Experimental studies support this, with measured BCF values for TBHQ in rice fish (Oryzias latipes) ranging from 8.1 to 18 L/kg. industrialchemicals.gov.au These values are well below the threshold that typically raises significant concern for bioaccumulation.

While direct bioaccumulation from water appears to be low, the consistent presence of 2-Butylhydroquinone in aquatic environments could still lead to its accumulation in organisms over time, a process known as bioaccumulation. biochemjournal.comresearchgate.net However, the available data from bioconcentration studies suggest that this risk is not high.

It is also noted that 2-Butylhydroquinone is considered toxic to aquatic life, with the potential for long-lasting effects. mst.dk The compound is classified as very toxic to aquatic life (H400) and very toxic to aquatic life with long-lasting effects (H410). fujifilm.com

Interactive Data Table: Bioconcentration of 2-Butylhydroquinone in Aquatic Organisms

SpeciesBioconcentration Factor (BCF)Exposure ConcentrationStudy TypeSource
Fish (general)24Not SpecifiedEstimated nih.gov
Rice Fish (Oryzias latipes)8.1 - 18 L/kgNot SpecifiedExperimental industrialchemicals.gov.au

Future Research Directions and Emerging Areas in 2 Butylhydroquinone Studies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-Butylhydroquinone (often referred to as tert-Butylhydroquinone (B1681946) or TBHQ in literature) typically involves the Friedel-Crafts alkylation of hydroquinone (B1673460) with reactants like tert-butyl alcohol, catalyzed by strong acids such as phosphoric acid. mdpi.comgoogle.com While effective, these methods often rely on harsh conditions and potentially polluting solvents like toluene (B28343). mdpi.comgoogle.com Future research is increasingly focused on developing "green" and sustainable synthetic pathways.

Key areas for future development include:

Green Catalysts: A shift away from traditional liquid inorganic acids towards more environmentally benign and recyclable catalysts is anticipated. Promising alternatives include solid acids and Brønsted acidic ionic liquids, which can be recovered and reused, minimizing waste. google.com The principles of green chemistry, such as using bio-based catalysts, are also being explored in related fields and could be adapted for 2-BHQ synthesis. cdnsciencepub.com

Alternative Solvents and Conditions: Research into replacing organic solvents with greener alternatives, such as water, has already shown promise in reducing pollution. google.com The development of solvent-free reaction conditions represents another significant goal for sustainable synthesis. cdnsciencepub.com

Novel Antioxidant Synthesis: Beyond optimizing 2-BHQ production, research is also moving towards the synthesis of entirely new antioxidant molecules based on the hydroquinone framework. For instance, a novel tetraphenolic antioxidant, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), was synthesized from hydroquinone and has demonstrated superior antioxidant performance compared to 2-BHQ in some systems. mdpi.com

Table 1: Comparison of Traditional and Future Synthetic Approaches for 2-Butylhydroquinone and Related Antioxidants

Parameter Traditional Synthesis Emerging Sustainable Synthesis
Catalyst Phosphoric Acid mdpi.comgoogle.com Recyclable Solid Acids, Ionic Liquids google.com
Solvent Toluene, other organic solvents mdpi.comgoogle.com Water, Supercritical Fluids, Solvent-Free Conditions cdnsciencepub.comgoogle.com
Focus High yield of 2-BHQ High yield, catalyst recyclability, reduced waste, improved atom economy
Innovation Process optimization Development of novel antioxidant structures with enhanced properties mdpi.com

Advanced Understanding of 2-Butylhydroquinone Behavior in Complex Multi-Component Systems

While 2-BHQ is widely used as a preservative in diverse products like unsaturated vegetable oils, animal fats, and biodiesel, its behavior is often studied in relatively simple systems. atamanchemicals.comnih.gov However, in real-world applications such as food or biological environments, it exists within a complex matrix of proteins, lipids, carbohydrates, and other molecules. Understanding its interactions in these environments is a critical frontier for research.

Future studies are expected to focus on:

Food Matrix Interactions: Investigating how 2-BHQ interacts with various food components and how these interactions affect its antioxidant efficacy, stability, and the sensory properties of the final product.

Biological System Interactions: Further research is needed to clarify its mechanism of action on various organs and cells. nih.govresearchgate.net Studies have noted its influence on the metabolism of arachidonic acid in vitro and its ability to affect the synthesis of lipids, proteins, and nucleic acids in certain organisms. tandfonline.comcir-safety.org A deeper understanding of these interactions within a complex biological system is essential.

Industrial Formulations: In industrial applications like varnishes, lacquers, and resins, 2-BHQ's performance can be influenced by a multitude of other chemical components. atamanchemicals.com Research is needed to understand these interactions to optimize its role as a stabilizer.

Table 2: Known and Future Areas of Study for 2-BHQ in Complex Systems

System Type Known Interactions/Effects Future Research Focus
Biological Interacts with DNA; influences arachidonic acid metabolism; affects lipid, protein, and RNA synthesis. researchgate.nettandfonline.comcir-safety.org Elucidating the complete mechanism of action in various cell types and organs; understanding the impact of metabolites. nih.govresearchgate.net
Food Extends shelf life in fats and oils. atamanchemicals.com Quantifying efficacy changes due to interactions with proteins, carbohydrates, and micronutrients; impact on flavor and texture profiles.
Industrial Acts as a stabilizer in biodiesel, polymers, and resins. atamanchemicals.comatamanchemicals.com Performance and stability in the presence of other additives, pigments, and polymers; long-term interaction effects.

Exploration of Synergistic Effects with Other Chemical Stabilizers and Antioxidants

The combination of antioxidants is a common strategy to enhance preservative effects, and 2-BHQ is often used in conjunction with other stabilizers like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). atamanchemicals.comatamanchemicals.com The nature of these interactions, however, is complex and highly dependent on the specific mixture and the medium in which it is used.

Emerging research in this area includes:

Mechanism of Synergy: Studies have begun to unravel the chemical mechanisms behind these synergistic effects. For example, the synergy between BHA and 2-BHQ has been attributed to a protective mechanism where 2-BHQ shields BHA from degradation. researchgate.net In contrast, the synergy between BHA and BHT involves the regeneration of BHA by BHT. researchgate.net

System-Dependent Effects: The outcome of combining antioxidants is not always synergistic. Research on waste cooking oil-based biolubricants found that a combination of 2-BHQ and Propyl Gallate (PG) was less effective than using the antioxidants separately, demonstrating an antagonistic or less effective interaction in that specific medium. mdpi.com In biodiesel, however, blends of 2-BHQ and BHA have shown favorable synergistic effects. researchgate.net

Optimizing Combinations: A key goal for future research is to move beyond trial-and-error by systematically mapping the interactions between 2-BHQ and other stabilizers. This will enable the formulation of optimized antioxidant blends tailored for specific products, such as different types of biodiesel or edible oils, based on their unique chemical compositions. researchgate.net

Table 3: Observed Synergistic and Antagonistic Effects with 2-Butylhydroquinone (TBHQ)

Antioxidant Combination Observed Effect System/Medium Postulated Mechanism Source
TBHQ & BHA Synergistic Soybean Oil & Poultry Fat Biodiesel Protective mechanism of TBHQ on BHA researchgate.net
TBHQ & BHA Synergistic Biodiesel High relative protection factor researchgate.net
TBHQ & Propyl Gallate (PG) Less Efficient / Not Synergistic Waste Cooking Oil Biolubricant Not specified; possibly due to medium's acidity/viscosity or formation of less effective compounds mdpi.com
TBHQ & BHT Not specified, but used in combination General Food/Industrial Not specified atamanchemicals.comatamanchemicals.com

Application of Artificial Intelligence and Machine Learning in Predictive Chemical Research

Future applications are poised to include:

Predicting Shelf Life and Stability: ML models can be trained to predict the stability and shelf life of products containing 2-BHQ. For example, a multilayer perceptron model has been used to accurately predict the peroxide value (a measure of oxidation) in peanut oil by integrating multiple chemical parameters and storage duration. ipi-singapore.org

Forecasting Synergistic Effects: One of the most challenging areas in antioxidant research is predicting how different combinations will behave. ML algorithms are being developed to analyze vast datasets of antioxidant mixtures to identify the chemical features and molecular descriptors (such as hydrogen bonding capabilities) that determine whether an interaction will be synergistic, additive, or antagonistic. researchgate.net

Accelerating Discovery and Safety Assessment: Drawing parallels from the pharmaceutical industry, AI can be used to screen for novel antioxidant molecules with desired properties, predict their efficacy, and perform initial toxicological assessments using computational models, thereby streamlining the discovery process. bms.commdpi.com

Table 4: Potential Applications of AI and Machine Learning in 2-BHQ Research

Application Area AI/ML Tool/Technique Research Objective
Stability Prediction Supervised Learning (e.g., Regression Models, Neural Networks) Predict the oxidative stability and shelf life of oils and foods containing 2-BHQ based on formulation and storage conditions. ipi-singapore.org
Synergism/Antagonism Data Mining, Classification Algorithms Identify chemical descriptors that predict the interaction type in antioxidant mixtures; design optimized synergistic blends. researchgate.net
Novel Compound Design Generative Models, QSAR (Quantitative Structure-Activity Relationship) Design and screen new antioxidant molecules with enhanced efficacy or improved safety profiles. bms.com
Safety Assessment Predictive Toxicology Models Forecast potential toxicity endpoints for 2-BHQ and its degradation products, reducing reliance on extensive animal testing. mdpi.compeerj.com

Fundamental Studies on Photo- and Thermal Degradation Mechanisms beyond Initial Oxidation

When 2-BHQ performs its function, especially under high-stress conditions like frying or exposure to light, it undergoes degradation. While the initial oxidation product is known, the full degradation pathway and the nature of the subsequent products are not completely understood.

Future fundamental studies will likely investigate:

Characterization of Degradation Products: The primary and major oxidation product of 2-BHQ at frying temperatures has been identified as tert-butylbenzoquinone (TBBQ). researchgate.net Further research is needed to identify and characterize the secondary and tertiary degradation products, such as the dimers formed via ether linkages during thermolysis. researchgate.net

Photodegradation Pathways: Exposure to visible light can also degrade 2-BHQ. This process involves a complex series of reactions with various reactive oxygen species (ROS), including singlet oxygen (O₂(¹Δg)), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). nih.gov A more detailed mapping of these photochemical reaction pathways is an important area of study.

Activity of Degradation Products: A critical and underexplored question is whether the degradation products of 2-BHQ possess any antioxidant, pro-oxidant, or other biological activity. Understanding the function of these breakdown compounds is essential for a complete assessment of 2-BHQ's role in a product throughout its life cycle. researchgate.net The thermal stability of 2-BHQ is notably higher than that of BHA and BHT, with significant mass loss beginning only around 140°C, which contributes to its effectiveness at high temperatures. researchgate.net

Table 5: Known Degradation Factors and Products of 2-Butylhydroquinone (TBHQ)

Stress Factor Key Degradation Products Mediating Species / Conditions Future Research Focus
High Temperature (Thermal) tert-Butylbenzoquinone (TBBQ), Dimers (via ether linkage) Frying temperatures (~180°C); Thermolysis researchgate.netnih.gov Full structural characterization of dimers and higher-order oligomers; determining the activity of these products.
Visible Light (Photo) Various oxidized species Reactive Oxygen Species (ROS) including O₂(¹Δg), H₂O₂, HO• nih.gov Elucidating the complete photochemical reaction cascade; quantifying the formation rates of different products.
Extreme Oxidation Unspecified degradation products 110°C with bubbling air mdpi.com Identification of degradation products under prolonged, forced oxidation and their impact on the matrix.

Q & A

Q. How can computational modeling enhance the design of 2-Butylhydroquinone derivatives with improved bioavailability?

  • Methodological Answer : Apply molecular docking to predict binding affinity with target proteins (e.g., Nrf2-Keap1 pathway components) and ADMET predictors (e.g., SwissADME) to optimize logP and solubility. Validate in silico results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.